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  • Product: 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine
  • CAS: 436099-73-9

Core Science & Biosynthesis

Foundational

Comprehensive Structural and Synthetic Analysis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS 436099-73-9 / 355382-03-5 | PubChem CID 2063782 Executive Summary & Structural Elucidation The compound 2-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS 436099-73-9 / 355382-03-5 | PubChem CID 2063782

Executive Summary & Structural Elucidation

The compound 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is a highly specialized secondary amine that occupies a dual role in modern chemical research. Structurally, it is a hybrid molecule composed of a 4-fluorophenethylamine (4-FPEA) core and an N-(4-methoxybenzyl) (commonly known as para-methoxybenzyl or PMB) substituent[1].

From a medicinal chemistry perspective, this scaffold is critical for exploring structure-activity relationships (SAR) in monoamine transporter ligands and G-protein coupled receptors (GPCRs). Conversely, in synthetic organic chemistry, this exact structure frequently represents a PMB-protected intermediate of 4-fluorophenethylamine, allowing chemists to perform complex transformations on the aromatic ring or ethyl linker without unwanted side reactions at the primary amine[2].

Physicochemical & Pharmacokinetic Profiling

To understand the behavior of this molecule in both biological assays and synthetic workups, we must analyze its quantitative physicochemical properties. The data below highlights its high lipophilicity and excellent theoretical blood-brain barrier (BBB) permeability[1].

PropertyValueCausality / Scientific Significance
IUPAC Name 2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamineStandardized nomenclature defining the exact connectivity.
Molecular Formula C₁₆H₁₈FNODefines atomic composition; the single fluorine atom significantly alters electron density.
Molecular Weight 259.32 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring optimal small-molecule drug-likeness.
Topological Polar Surface Area (TPSA) 21.3 ŲA TPSA < 90 Ų strongly correlates with high lipid membrane permeability and CNS penetration.
Hydrogen Bond Donors / Acceptors 1 / 2The secondary amine acts as a donor/acceptor, while the methoxy ether acts solely as an acceptor.

Structure-Activity Relationship (SAR) & Pharmacophore Logic

The rational design behind 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine relies on specific functional group modifications that dictate both its metabolic fate and receptor affinity.

  • The 4-Fluoro Substitution: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. By replacing the para-hydrogen of the phenethylamine core with a fluorine atom, medicinal chemists effectively block para-hydroxylation by Cytochrome P450 enzymes (e.g., CYP2D6). This drastically increases the metabolic half-life of the molecule while simultaneously increasing its lipophilicity.

  • The N-(4-Methoxybenzyl) Substitution: The addition of a bulky PMB group to the nitrogen atom serves two potential purposes. In receptor pharmacology, large N-benzyl groups drive the molecule into deep hydrophobic accessory pockets of receptors (a phenomenon well-documented in 5-HT₂A receptor agonists)[3]. In synthetic chemistry, the electron-rich PMB group is an ideal protecting group because it can be selectively cleaved via oxidative conditions (like DDQ) without relying on harsh acids[4].

SAR_Model A 4-Fluoro Group (Metabolic Blocker) B Phenethylamine Core (Pharmacophore) A->B Para-Position C Secondary Amine (H-Bonding Site) B->C Ethyl Linker D 4-Methoxybenzyl (PMB) (Lipophilic Anchor) C->D N-Alkylation

Figure 1: Pharmacophore model detailing the functional domains of the target secondary amine.

Synthetic Methodology: Reductive Amination

The most efficient, high-yield pathway to synthesize 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is via the reductive amination of 4-fluorophenethylamine with 4-methoxybenzaldehyde (anisaldehyde)[5][6].

This two-stage one-pot reaction involves the initial condensation of the primary amine and aldehyde to form an intermediate imine (Schiff base), followed by the selective reduction of the iminium ion to the final secondary amine[5].

Synthesis_Workflow S1 1. Reactants 4-FPEA + 4-Methoxybenzaldehyde S2 2. Imine Condensation Anhydrous MeOH, 24°C S1->S2 Nucleophilic Attack S3 3. Selective Reduction NaBH3CN, pH 5-6 S2->S3 Iminium Formation S4 4. Workup & Isolation NaHCO3 Quench, EtOAc Extraction S3->S4 Hydride Transfer Final Target Compound Pure Secondary Amine S4->Final Purification

Figure 2: Stepwise synthetic workflow for the reductive amination of 4-FPEA.

Step-by-Step Experimental Protocol (Self-Validating System)

As a Senior Application Scientist, it is critical to not just follow steps, but to understand the thermodynamic and kinetic causality behind each reagent choice.

Phase 1: Imine Condensation

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 4-fluorophenethylamine in 30 mL of anhydrous methanol.

    • Causality: Anhydrous conditions are critical. Water is a byproduct of imine formation; its presence will shift the equilibrium backward, stalling the reaction.

  • Addition: Add 10.5 mmol of 4-methoxybenzaldehyde dropwise at 24°C. Stir for 3 hours.

    • Causality: A slight stoichiometric excess of the aldehyde ensures the complete consumption of the more expensive fluorinated amine.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the primary amine spot confirms complete conversion to the Schiff base.

Phase 2: Selective Reduction 4. pH Adjustment: Add a catalytic amount of glacial acetic acid until the solution reaches a pH of ~5.5.

  • Causality: The reduction requires the imine to be protonated into an iminium ion, which is highly electrophilic and susceptible to hydride attack.

  • Hydride Transfer: Slowly add 15.0 mmol of Sodium cyanoborohydride (NaBH₃CN) in small portions. Stir for an additional 4 hours at room temperature[3].

    • Causality: NaBH₃CN is the optimal reagent here. Unlike Sodium borohydride (NaBH₄), NaBH₃CN is stable in mildly acidic conditions and is chemically selective—it will reduce the protonated iminium ion but is too weak to reduce the unreacted aldehyde, thereby preventing the formation of unwanted 4-methoxybenzyl alcohol byproducts.

Phase 3: Workup and Isolation 6. Quench: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

  • Causality: The bicarbonate neutralizes the acetic acid and safely decomposes any unreacted cyanoborohydride, releasing hydrogen gas.

  • Extraction: Extract the aqueous layer three times with 20 mL of Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution with Hexane/EtOAc) to yield the pure 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine.

Analytical Characterization Standards

To definitively validate the synthesized structure, the following spectroscopic benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • A sharp singlet at ~3.80 ppm integrating to 3H confirms the presence of the methoxy (-OCH₃) group.

    • A singlet at ~3.75 ppm integrating to 2H corresponds to the benzylic CH₂ of the PMB group.

    • Two distinct triplets around 2.70–2.90 ppm (2H each) represent the ethylene linker (-CH₂-CH₂-) .

    • The aromatic region (6.80–7.30 ppm) will display two sets of characteristic para-substituted splitting patterns (doublets/multiplets) representing the 4-fluorophenyl and 4-methoxyphenyl rings.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single distinct peak around -116 ppm confirms the intact para-fluoro substitution.

  • LC-MS (ESI+): The mass spectrum will show a dominant molecular ion peak [M+H]⁺ at m/z 260.1 , perfectly matching the exact mass of the target compound.

References

  • Title : 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine | CID 2063782 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Source : ACS Omega (American Chemical Society) URL :[Link]

  • Title : p-Methoxybenzyl (PMB) Protective Group Mechanisms Source : Chem-Station International Edition URL :[Link]

  • Title : Preparation and Applications of 4-Methoxybenzyl Esters and Amines in Organic Synthesis Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Accelerating Preclinical PET-Screening: Reductive Amination with Methoxybenzaldehydes Source : RSC Advances (The Royal Society of Chemistry) URL :[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS 436099-73-9)

Introduction & Structural Significance 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS 436099-73-9), officially designated by the IUPAC name 2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine[1], is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS 436099-73-9), officially designated by the IUPAC name 2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine[1], is a highly versatile secondary amine. In the realm of medicinal chemistry, this compound serves as a critical pharmacophoric building block in the design of central nervous system (CNS) therapeutics and advanced chemical probes. By bridging a 4-fluorophenethyl moiety with a 4-methoxybenzyl group, the molecule presents a unique combination of lipophilicity, metabolic stability, and diverse non-covalent interaction potentials.

Physicochemical Properties

To effectively deploy this compound in drug discovery or material synthesis, a rigorous understanding of its physicochemical properties is paramount. The quantitative data summarized below dictates its solubility profile, formulation strategies, and predicted pharmacokinetic behavior[1].

PropertyValueCausality / Implication in Design
Molecular Formula C16H18FNODefines the exact stoichiometric requirements for downstream synthesis.
Molecular Weight 259.32 g/mol Falls well within the Lipinski Rule of 5, ensuring favorable oral bioavailability.
XLogP3 3.3Optimal lipophilicity for crossing the blood-brain barrier (BBB) via passive diffusion.
Topological Polar Surface Area 21.3 ŲLow TPSA indicates minimal polar occlusion, further enhancing CNS penetrance.
Hydrogen Bond Donors 1The secondary amine acts as a critical anchor for target receptor binding.
Hydrogen Bond Acceptors 3Provided by the nitrogen, ether oxygen, and fluorine atom, enabling diverse binding modes.
Rotatable Bonds 6Confers conformational flexibility to adapt to induced-fit binding pockets.

Synthetic Workflows & Mechanistic Causality

The standard approach to synthesizing secondary amines often involves direct alkylation; however, this frequently leads to over-alkylation, yielding unwanted tertiary amines. To ensure absolute chemoselectivity and high yields, a Reductive Amination protocol is the field-proven standard for synthesizing CAS 436099-73-9[2].

Step-by-Step Reductive Amination Protocol:
  • Imine Condensation: Combine equimolar amounts (10 mmol) of 4-fluorophenethylamine and 4-methoxybenzaldehyde in 50 mL of anhydrous ethanol. Causality: Anhydrous conditions are critical. The condensation releases water; removing it shifts the equilibrium toward the Schiff base (imine) intermediate. The addition of catalytic glacial acetic acid (0.1 eq) protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine.

  • Dehydration: Reflux the mixture for 2-4 hours using a Dean-Stark trap or in the presence of 4Å molecular sieves.

  • Selective Reduction: Cool the reaction vessel to 0°C. Introduce 1.5 equivalents of Sodium cyanoborohydride (NaBH3CN) portion-wise. Causality: NaBH3CN is chosen over NaBH4 because, at a slightly acidic pH (pH 5-6), it selectively reduces the protonated iminium ion without reducing any residual unreacted aldehyde. This prevents the formation of 4-methoxybenzyl alcohol byproducts, ensuring a cleaner reaction profile.

  • Quenching and Workup: Stir at room temperature for 12 hours. Quench the reaction with 1M NaOH (20 mL) to neutralize the acid and decompose excess hydride. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to yield the pure secondary amine.

SynthesisWorkflow A 4-Fluorophenethylamine (Amine Donor) C Condensation Reaction (EtOH, Reflux, 2h) A->C B 4-Methoxybenzaldehyde (Carbonyl Donor) B->C D Schiff Base Intermediate (Imine) C->D -H2O E Reduction (NaBH3CN, 0-25°C, pH 5-6) D->E F 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (Target Compound) E->F Hydride Transfer G Workup & Purification (Acid-Base Extraction, Column Chromatography) F->G

Chemoselective reductive amination workflow for CAS 436099-73-9.

Analytical Characterization & Validation

To establish trustworthiness, the synthesized compound must undergo a self-validating analytical suite to confirm structural identity and purity.

  • 1H NMR Spectroscopy (400 MHz, CDCl3): The spectrum must exhibit a sharp singlet at ~3.80 ppm integrating to 3 protons, confirming the methoxy (-OCH3) group. A distinct singlet at ~3.75 ppm (2H) validates the benzylic CH2 bridge. The ethanamine backbone presents as two characteristic multiplets between 2.80 and 3.00 ppm (4H). The aromatic region (6.80–7.20 ppm) will display two sets of AA'BB' splitting patterns, corresponding to the para-substituted fluorophenyl and methoxyphenyl rings.

  • High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Run a gradient elution from 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes. Causality: The 0.1% TFA is critical to ionize the secondary amine, preventing peak tailing and ensuring a sharp, symmetrical peak at the expected retention time.

  • Mass Spectrometry (ESI-LC/MS): Operating in positive ion mode, the spectrum must yield a dominant [M+H]+ pseudomolecular ion at m/z 260.14, directly validating the exact mass of 259.137 Da[1].

Pharmacophoric Relevance in Drug Design

CAS 436099-73-9 is not merely a structural intermediate; it is a meticulously designed pharmacophore[3]. Its architecture is primed for interacting with monoaminergic GPCRs (e.g., Dopamine and Serotonin receptors) and Sigma receptors.

  • The 4-Fluorophenyl Motif: The strategic placement of the fluorine atom serves a dual purpose. Sterically, it mimics a hydrogen atom, but electronically, it exerts a strong inductive effect. More importantly, it blocks Cytochrome P450-mediated para-hydroxylation, drastically increasing the metabolic half-life of downstream drug candidates.

  • The Secondary Amine: At physiological pH (7.4), this nitrogen is protonated, acting as a cationic anchor that forms critical salt bridges with conserved Aspartate residues in the orthosteric binding pockets of aminergic GPCRs.

  • The 4-Methoxybenzyl Motif: The electron-rich aromatic ring participates in robust π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor clefts, while the ether oxygen can act as a localized hydrogen bond acceptor.

Pharmacophore Substrate CAS 436099-73-9 Core Scaffold F_phenyl 4-Fluorophenyl Group (Metabolic Shield / Hydrophobic) Substrate->F_phenyl Amine Secondary Amine (Cationic Anchor / H-Bond Donor) Substrate->Amine Methoxy 4-Methoxybenzyl Group (Pi-Pi Stacking / H-Bond Acceptor) Substrate->Methoxy Target2 Receptor Hydrophobic Clefts (Aromatic Residues) F_phenyl->Target2 Hydrophobic & Halogen Bonding Target1 GPCR Orthosteric Pocket (e.g., Conserved Aspartate) Amine->Target1 Salt Bridge Formation Methoxy->Target2 Pi-Pi & Dipole Interactions

Pharmacophoric mapping and receptor binding logic of CAS 436099-73-9.

Conclusion

The physicochemical profile and structural modularity of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine make it an indispensable asset in modern medicinal chemistry. By leveraging chemoselective synthetic routes like reductive amination and employing rigorous analytical validation, researchers can confidently integrate this scaffold into advanced therapeutic discovery pipelines.

References

  • [1] PubChem. "2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine | C16H18FNO | CID 2063782". National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

Pharmacological Profile of 4-Fluorophenethyl and 4-Methoxybenzyl Derivatives: A Technical Guide to Rational Drug Design and Allosteric Modulation

Executive Summary In rational drug design, the strategic incorporation of specific aromatic moieties can drastically alter a molecule's pharmacodynamics, binding kinetics, and overall pharmacokinetic profile. This techni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the strategic incorporation of specific aromatic moieties can drastically alter a molecule's pharmacodynamics, binding kinetics, and overall pharmacokinetic profile. This technical whitepaper provides an in-depth analysis of two highly privileged substructures: the 4-fluorophenethyl and 4-methoxybenzyl groups. By examining their roles across diverse target classes—including G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters—we elucidate the structure-activity relationship (SAR) principles that govern their efficacy and guide lead optimization.

Structural and Physicochemical Rationale

The selection between a 4-fluorophenethyl and a 4-methoxybenzyl substituent is dictated by the specific steric, electronic, and metabolic demands of the target receptor's binding pocket.

The 4-Fluorophenethyl Moiety

The 4-fluorophenethyl group offers a unique combination of steric reach and metabolic resilience. The two-carbon (ethyl) linker provides rotational flexibility, allowing the terminal aromatic ring to navigate and anchor into deep, lipophilic binding pockets[1]. The para-fluoro substitution serves critical functions:

  • Metabolic Shielding: Fluorine substitution at the para position blocks cytochrome P450-mediated aromatic oxidation, significantly extending the compound's half-life and preventing the formation of reactive phenolic metabolites[2].

  • Electrostatic Tuning: The highly electronegative fluorine atom withdraws electron density via the inductive effect, altering the quadrupole moment of the phenyl ring. This facilitates highly specific multipolar interactions (e.g., halogen bonding) with target protein residues, stabilizing the ligand-receptor complex[3].

The 4-Methoxybenzyl (PMB) Moiety

Conversely, the 4-methoxybenzyl group utilizes a shorter, more rigid one-carbon (methylene) linker. Its defining feature is the strongly electron-donating para-methoxy group, which operates via resonance to increase the electron density of the aromatic ring[4].

  • Cation-π Interactions: The electron-rich aromatic system is primed for strong cation-π interactions with basic amino acid residues (e.g., arginine, lysine) within allosteric or orthosteric receptor sites.

  • Hydrogen Bonding: The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor, providing an additional, directional vector for target engagement[5].

Comparative Pharmacological Profiling

The divergent physicochemical properties of these two moieties lead to distinct pharmacological outcomes when grafted onto identical or similar core scaffolds. Table 1 summarizes their quantitative impact across various therapeutic targets.

Table 1: Pharmacological Comparison of Derivatives across Key Targets

TargetScaffold / CoreMoietyPharmacological ProfileKey Metric (Potency/Affinity)Ref
M1 mAChR Quinolone Carboxylic Acid4-MethoxybenzylPositive Allosteric ModulatorHigh cooperativity (α > 10)[4]
Kv7.2/7.3 Indoline (Retigabine analog)4-FluorophenethylChannel ActivatorEC50 = 0.08 μM[3]
Kv7.2/7.3 Indoline (Retigabine analog)4-MethoxybenzylChannel ActivatorEC50 = 0.63 μM[3]
EAAT2 Piperazine Acetamide4-FluorophenethylPositive Allosteric ModulatorEC50 = 58 nM[5]
MC3R/MC4R Tricyclic Guanidine4-FluorophenethylAgonist / AntagonistHigh Binding Affinity[1]

Case Studies in Target Engagement

GPCR Allosteric Modulation: M1 mAChR

The M1 muscarinic acetylcholine receptor (mAChR) is a prime target for cognitive disorders. The compound BQCA (1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) utilizes the 4-methoxybenzyl group to bind irreversibly to an allosteric site[4]. The electron-rich nature of the methoxybenzyl group is critical for stabilizing the receptor's active conformation, thereby exhibiting extraordinary positive binding (α) and functional (β) cooperativity with the endogenous neurotransmitter acetylcholine[4].

Ion Channel Activation: Kv7 Potassium Channels

In the development of conformationally restricted retigabine analogues for epilepsy, the choice between 4-fluorophenethyl and 4-methoxybenzyl dictates potency. Indoline derivatives featuring a 4-fluorophenethyl group demonstrated superior activation of Kv7.2/Kv7.3 channels (EC50 = 0.08 μM) compared to their 4-methoxybenzyl counterparts (EC50 = 0.63 μM)[3]. The extended ethyl linker allows the fluorinated ring to penetrate deeper into the hydrophobic pore domain of the channel, stabilizing the open state more effectively[3].

Transporter Modulation: EAAT2

Excitatory amino acid transporter 2 (EAAT2) clears glutamate from synapses. In a series of piperazine acetamides, substitution with a 4-fluorophenethyl group yielded potent EAAT2 positive allosteric modulators (EC50 = 58 nM), whereas the 4-methoxybenzyl analogs were generally less effective or inactive[5]. The lipophilic bulk and flexibility of the phenethyl chain are required to induce the necessary conformational shift in the transporter's allosteric pocket[5].

Mechanistic Workflows & Experimental Protocols

To validate the pharmacological profiles of these derivatives, robust, self-validating assay systems are required. Below are the standard operating procedures for evaluating these compounds.

Protocol 1: Calcium Mobilization Assay for M1 mAChR PAM Activity

Causality Check: Because M1 mAChR is a Gq-coupled receptor, PAMs do not directly activate the receptor but enhance the efficacy of orthosteric ligands. Measuring intracellular calcium release via a fluorometric imaging plate reader (FLIPR) provides a high-throughput, real-time readout of this synergistic activation.

  • Cell Preparation: Seed CHO cells stably expressing human M1 mAChR at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and incubate with Fluo-4 AM (2 μM) for 45 minutes. Rationale: The acetoxymethyl (AM) ester facilitates membrane permeability; intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Compound Pre-incubation: Add the 4-methoxybenzyl derivative (e.g., BQCA) at varying concentrations (1 nM to 10 μM) and incubate for 30 minutes. Rationale: This allows the compound to reach equilibrium at the allosteric site, priming the receptor conformation.

  • Agonist Challenge: Inject a sub-maximal concentration (EC20) of acetylcholine. Rationale: Using an EC20 concentration ensures a large, dynamic assay window to observe potentiated calcium release driven strictly by the PAM.

  • Quantification: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the transient calcium peak. Calculate the leftward shift of the ACh concentration-response curve.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activators

Causality Check: While membrane potential dyes offer high throughput, patch-clamp electrophysiology is the gold standard for ion channels because it directly measures ionic currents and voltage-dependence, eliminating artifacts from indirect dye interactions.

  • Cell Preparation: Plate HEK293 cells transiently transfected with Kv7.2 and Kv7.3 subunits on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ and fill with an intracellular solution (140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Seal Formation: Press the pipette against the cell membrane, apply gentle suction to form a gigaseal (>1 GΩ), and apply a brief voltage zap to rupture the membrane. Rationale: Achieving the whole-cell configuration ensures low series resistance and highly accurate voltage control.

  • Voltage Protocol: From a holding potential of -80 mV, apply 1-second depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments.

  • Compound Perfusion: Continuously perfuse the 4-fluorophenethyl derivative (e.g., 0.1 μM) into the extracellular bath.

  • Data Analysis: Measure the tail currents upon repolarization to -120 mV. Plot the normalized conductance against the test potential to determine the V1/2 (voltage of half-maximal activation). A leftward shift in V1/2 confirms channel activation.

Signaling Pathways & Logical Relationships

M1_Pathway A 4-Methoxybenzyl PAM C M1 mAChR A->C Allosteric Binding B Acetylcholine B->C Orthosteric Binding D Gq Protein C->D Activation E Phospholipase C D->E Transduction F IP3 / DAG E->F Cleavage G Ca2+ Release F->G Mobilization

Fig 1. Synergistic activation of M1 mAChR signaling by orthosteric agonists and 4-methoxybenzyl PAMs.

PatchClamp S1 HEK293 Preparation S2 Gigaseal & Rupture S1->S2 S3 Voltage Step Protocol S2->S3 S4 4-Fluorophenethyl Perfusion S3->S4 S5 Current Shift Analysis S4->S5

Fig 2. Whole-cell patch-clamp workflow for evaluating Kv7 channel activators.

Conclusion

The selection between a 4-fluorophenethyl and a 4-methoxybenzyl moiety is not merely a synthetic convenience but a profound pharmacological decision. The 4-methoxybenzyl group excels in rigid, electron-demanding allosteric pockets where hydrogen bonding and cation-π interactions drive cooperativity (e.g., M1 mAChR). Conversely, the 4-fluorophenethyl group dominates in targets requiring deep hydrophobic penetration and metabolic stability, such as Kv7 channels and EAAT2 transporters.

References

  • [1] N-Branched Tricyclic Guanidines as Novel Melanocortin-3 Receptor Agonists and Melanocortin-4 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.1

  • [4] Synthesis and Pharmacological Evaluation of Analogues of Benzyl Quinolone Carboxylic Acid (BQCA) Designed to Bind Irreversibly to an Allosteric Site of the M1 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry - ACS Publications. 4

  • [3] Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. Journal of Medicinal Chemistry - ACS Publications. 3

  • [2] Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase. PMC. 2

  • [5] Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications. 5

Sources

Exploratory

In Vivo Pharmacokinetics of 2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine: A Preclinical Guide

Executive Summary The compound 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (Chemical Formula: C16​H18​FNO ) represents a highly lipophilic, secondary amine derivative of the phenethylamine class. By combining a 4-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (Chemical Formula: C16​H18​FNO ) represents a highly lipophilic, secondary amine derivative of the phenethylamine class. By combining a 4-fluorophenethylamine core with an N-(4-methoxybenzyl) moiety, this structural motif fundamentally alters the classical absorption, distribution, metabolism, and excretion (ADME) profile associated with endogenous trace amines[1].

As a Senior Application Scientist, I have designed this technical guide to bypass generic templates and instead focus on the causality of this molecule's pharmacokinetics. We will deconstruct how its specific functional groups dictate its metabolic fate, and outline a self-validating in vivo preclinical workflow to accurately quantify its pharmacokinetic (PK) parameters.

Structural Drivers of Pharmacokinetics (SAR & ADME)

To understand the in vivo behavior of this compound, we must analyze the physicochemical impact of its two primary substitutions:

The 4-Fluoro Substitution: Metabolic Shielding

Unsubstituted phenethylamines are highly susceptible to CYP2D6-mediated aromatic para-hydroxylation. The strategic installation of a fluorine atom at the para-position blocks this metabolic vulnerability. Fluorine replaces a weaker C–H bond (~113 kcal/mol) with a highly stable C–F bond (~126 kcal/mol)[2]. Beyond bond energetics, fluorination alters the molecule's electron density, reducing its binding affinity ( Ka​ ) to the oxidative active sites of specific cytochrome P450 enzymes, thereby prolonging systemic circulation[3].

The N-(4-Methoxybenzyl) Group: Shifting the Clearance Pathway

Primary phenethylamines are rapidly degraded by Monoamine Oxidase (MAO-A and MAO-B) via oxidative deamination, resulting in an in vivo half-life of mere minutes[1]. The addition of the bulky 4-methoxybenzyl (PMB) group converts the molecule into a secondary amine. This steric bulk severely hinders interactions with the MAO active site[4]. Consequently, the primary metabolic burden shifts from MAO-driven deamination to hepatic Cytochrome P450 (CYP) driven pathways—specifically CYP2D6 and CYP3A4[5].

Predicted Pharmacokinetic Parameters

Based on the physicochemical properties of analogous N-benzyl phenethylamines (NBOMes), we can extrapolate the following quantitative PK parameters[6]:

ParameterPredicted Value / CharacteristicCausality / Structural Driver
LogP (Lipophilicity) 3.3 - 3.8Driven by the dual non-polar aromatic rings (fluorophenyl and methoxybenzyl).
Bioavailability ( F% ) < 15% (Oral)High susceptibility to hepatic first-pass metabolism (CYP-mediated O-demethylation).
Volume of Distribution ( Vd​ ) > 15 L/kgHigh lipophilicity and a basic amine ( pKa​≈8.5 ) drive extensive tissue partitioning.
Clearance ( CL ) High (Hepatic)Rapid CYP-mediated clearance despite MAO resistance.
BBB Penetrance ( Kp,brain​ ) > 2.0The lipophilic secondary amine readily crosses the blood-brain barrier (BBB).

Proposed Metabolic Fate

Because the N-benzyl substitution protects the amine from MAO, the molecule undergoes extensive Phase I hepatic metabolism[7]. The primary metabolic routes are:

  • O-Demethylation (CYP2D6) : Cleavage of the methoxy group on the benzyl ring, yielding a highly polar phenolic metabolite[6].

  • N-Dealkylation (CYP3A4) : Cleavage of the entire benzyl group, yielding 4-fluorophenethylamine, which is subsequently vulnerable to MAO[5].

  • Phase II Conjugation : The resulting phenolic metabolites undergo rapid glucuronidation via UGT enzymes for renal excretion[6].

Metabolism Parent 2-(4-fluorophenyl)-N- (4-methoxybenzyl)ethanamine ODes O-Desmethyl Metabolite (Phenol derivative) Parent->ODes CYP2D6 (O-Demethylation) NDes N-Dealkylated Metabolite (4-Fluoro-PEA) Parent->NDes CYP3A4 (N-Dealkylation) Gluc Glucuronide Conjugate (Phase II Clearance) ODes->Gluc UGT Enzymes MAO Oxidative Deamination (Minor Pathway) NDes->MAO MAO-A/B

Figure 1: Proposed hepatic metabolic pathways driven by CYP450 and Phase II conjugation enzymes.

Preclinical In Vivo Pharmacokinetic Workflow

To empirically validate the predicted parameters, a self-validating in vivo rodent model must be employed. The following methodology ensures robust, reproducible data capture.

PK_Workflow Dosing Animal Dosing (IV & PO) Sampling Serial Blood/Brain Sampling Dosing->Sampling Timepoints Prep Sample Prep (Protein Precipitation) Sampling->Prep Plasma/Tissue LCMS LC-MS/MS Quantification Prep->LCMS Extract NCA NCA PK Analysis (Clearance, Vd, F%) LCMS->NCA Conc-Time Data

Figure 2: Standardized in vivo pharmacokinetic workflow for preclinical evaluation.

Step-by-Step In Vivo Methodology
  • Model Selection : Utilize male Sprague-Dawley rats (200-250g). Causality: Rats provide sufficient blood volume for serial sampling and possess well-characterized hepatic CYP homology to humans, allowing for allometric scaling.

  • Dosing Formulation & Administration :

    • IV Cohort : 1 mg/kg administered via lateral tail vein in a 5% DMSO / 95% Saline vehicle. Causality: Intravenous dosing bypasses absorption barriers, ensuring 100% systemic delivery to accurately calculate absolute Volume of Distribution ( Vd​ ) and Systemic Clearance ( CL ).

    • PO Cohort : 10 mg/kg administered via oral gavage in 0.5% Methylcellulose. Causality: Evaluates gastrointestinal absorption and hepatic first-pass degradation to calculate absolute bioavailability ( F% ).

  • Serial Sampling : Collect 200 µL of blood via a jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Causality: K2-EDTA prevents coagulation without degrading the amine. Dense early timepoints capture the rapid distribution phase ( α ), while late timepoints capture the elimination phase ( β ).

  • Tissue Harvesting : Euthanize a subset of animals at Tmax​ to harvest whole brain tissue. Causality: Required to calculate the brain-to-plasma partition coefficient ( Kp,brain​ ), validating the compound's central nervous system penetrance.

Bioanalytical Methodology (LC-MS/MS)

Quantification of the compound in biological matrices must adhere to the FDA 2018 Bioanalytical Method Validation Guidelines [8]. The assay must demonstrate an accuracy of 80-120% at the Lower Limit of Quantification (LLOQ) and a precision variance of ≤20% [9].

Step-by-Step Bioanalytical Protocol
  • Sample Preparation (Protein Precipitation) :

    • Aliquot 50 µL of rat plasma into a 96-well collection plate.

    • Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a stable-isotope labeled internal standard (e.g., D3​ -analog).

    • Causality: Acetonitrile denatures plasma proteins to prevent analytical column fouling. The internal standard corrects for matrix-induced ion suppression and extraction recovery variations, creating a self-validating quantification loop[10].

  • Extraction : Centrifuge the plate at 4000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clean supernatant to an injection plate.

  • Chromatographic Separation :

    • Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid ensures the secondary amine remains fully protonated ( [M+H]+ ), maximizing ionization efficiency in the mass spectrometer.

  • Mass Spectrometry (MRM Mode) :

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transition (e.g., m/z 260.1 121.1, representing the cleavage of the highly stable 4-methoxybenzyl tropylium-like ion).

    • Causality: Multiple Reaction Monitoring (MRM) provides absolute structural specificity, filtering out endogenous isobaric interference from the plasma matrix.

References

  • [2] Bhattarai, P., & Trombley, T. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry / PMC. URL:[Link]

  • [3] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. URL:[Link]

  • [8] U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. URL:[Link]

  • [5] Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH. ResearchGate. URL:[Link]

  • [6] Caspar, A. T., et al. (2015). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology. URL:[Link]

  • [1] Phenethylamine. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Foundational

Discovery, Structural Activity, and Metabolic Fate of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine: A Technical Whitepaper

Target Audience: Pharmacologists, Medicinal Chemists, and DMPK (Drug Metabolism and Pharmacokinetics) Scientists. Executive Summary As a Senior Application Scientist in early-stage drug discovery, evaluating the pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and DMPK (Drug Metabolism and Pharmacokinetics) Scientists.

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, evaluating the pharmacokinetic liabilities of novel chemotypes is as critical as assessing their pharmacodynamics. The compound 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (also known as N-(4-methoxybenzyl)-4-fluorophenethylamine) represents a highly lipophilic secondary amine[1]. Structurally, it bridges the gap between halogenated trace amines and the highly potent N-benzylphenethylamine (NBOMe) class of 5-HT2A receptor agonists[2].

This whitepaper provides an authoritative, in-depth guide to the rational synthesis, receptor binding rationale, and cytochrome P450 (CYP450)-mediated metabolic pathways of this compound. By establishing self-validating experimental workflows, we provide a robust framework for profiling its metabolic stability.

Chemical Discovery & Rational Synthesis Workflow

The addition of a para-methoxybenzyl (PMB) group to the primary amine of 4-fluorophenethylamine (4-F-PEA) fundamentally alters the molecule's lipophilicity (LogP) and receptor pocket fit. To synthesize this secondary amine efficiently without over-alkylation, a reductive amination strategy is strictly preferred over direct nucleophilic substitution.

Step-by-Step Reductive Amination Protocol

This protocol is designed to be a self-validating system, ensuring high yield and preventing tertiary amine formation.

  • Imine Formation:

    • Combine 4-fluorophenethylamine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality Check: Acetic acid lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde's carbonyl carbon, accelerating nucleophilic attack by the primary amine while maintaining an optimal pH to prevent premature amine protonation.

  • Selective Reduction:

    • Stir for 2 hours at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality Check: The use of NaBH(OAc)3 is critical. Unlike NaBH4, which can prematurely reduce the unreacted aldehyde to an alcohol, NaBH(OAc)3 is sterically hindered and electron-deficient. It selectively reduces the highly electrophilic iminium ion intermediate, preventing the formation of 4-methoxybenzyl alcohol as a dead-end byproduct.

  • Quenching & Extraction:

    • Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and decompose excess hydride. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure secondary amine.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

The transition from a primary amine to an N-benzyl derivative fundamentally shifts the pharmacological profile. While 4-F-PEA is a known substrate for Monoamine Oxidase (MAO) and a Trace Amine-Associated Receptor 1 (TAAR1) ligand, the bulky N-(4-methoxybenzyl) substitution creates steric hindrance that effectively prevents MAO from accessing the amine[2].

Instead, the molecule is redirected toward G-protein coupled receptors (GPCRs) with larger orthosteric binding pockets, such as the 5-HT2A receptor, similar to the well-documented NBOMe series[2].

Table 1: Comparative Physicochemical and Pharmacokinetic Profile
Compound ClassN-SubstitutionTarget Affinity ProfilePrimary Clearance Mechanism
4-F-PEA None (Primary Amine)TAAR1, MAO substrateMAO-A / MAO-B Deamination
25F-NBOMe 2-Methoxybenzyl5-HT2A (High Affinity)CYP2D6 / CYP3A4 Oxidation
4-F-PMB-PEA (Target) 4-Methoxybenzyl5-HT2A / TAAR1 (Mixed)CYP2D6 / CYP3A4 Oxidation

Cytochrome P450-Mediated Metabolic Pathways

Because the N-benzyl substitution protects the compound from MAO-mediated deamination, clearance is entirely dependent on hepatic Phase I oxidation and Phase II conjugation[3]. Drawing upon extensive kinetic studies of structurally analogous N-benzylphenethylamines, the metabolic fate of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is driven by three primary biotransformations[4]:

  • O-Demethylation (Major): Mediated primarily by CYP2D6 and CYP2C19 , the para-methoxy ether is cleaved to yield a highly reactive phenol. This is the dominant pathway due to the steric accessibility of the methoxy group[3].

  • N-Dealkylation (Major): Mediated by the highly promiscuous CYP3A4 , the N-benzyl bond is oxidatively cleaved, yielding the primary amine (4-F-PEA) and 4-methoxybenzaldehyde.

  • Aromatic Hydroxylation (Minor): Mediated by CYP1A2 and CYP3A4, resulting in the addition of a hydroxyl group to either the phenyl or benzyl ring.

Following Phase I metabolism, the resulting phenols and hydroxylated metabolites undergo rapid Phase II Glucuronidation (UGT) and Sulfation (SULT) to facilitate renal excretion[4].

Metabolism Parent 2-(4-fluorophenyl)-N- (4-methoxybenzyl)ethanamine ODes O-Desmethyl Metabolite (Phenol derivative) Parent->ODes CYP2D6 / CYP2C19 (O-Demethylation) NDes N-Desalkyl Metabolites (4-F-PEA + 4-Methoxybenzaldehyde) Parent->NDes CYP3A4 (N-Dealkylation) Hydrox Hydroxylated Metabolites (Aromatic Hydroxylation) Parent->Hydrox CYP1A2 / CYP3A4 (Hydroxylation) Gluc Glucuronide/Sulfate Conjugates (Phase II) ODes->Gluc UGT / SULT (Conjugation) Hydrox->Gluc UGT / SULT (Conjugation)

Fig 1. Phase I and II metabolic pathways of the N-benzylphenethylamine derivative.

In Vitro Metabolic Profiling Workflow (HLM Assay)

To empirically validate the metabolic clearance of this compound, a Human Liver Microsome (HLM) stability assay coupled with LC-HRMS/MS is required. The following protocol establishes a rigorous, self-validating analytical pipeline.

Workflow Prep 1. Reagent Prep (HLM + NADPH) Incub 2. Incubation (37°C, 0-60 min) Prep->Incub Quench 3. Quenching (Cold Acetonitrile) Incub->Quench Centrifuge 4. Centrifugation (Protein Precip.) Quench->Centrifuge Analysis 5. LC-HRMS/MS (Metabolite ID) Centrifuge->Analysis

Fig 2. Self-validating Human Liver Microsome (HLM) assay workflow for metabolite profiling.

Step-by-Step HLM Stability Protocol
  • Master Mix Preparation: Prepare a 1.0 mg/mL pooled HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality Check: Mg2+ is an obligate cofactor for CYP450 electron transfer; omitting it will result in false-negative metabolic stability.

  • Substrate Addition: Spike the target compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality Check (The T=0 Control): The zero-minute quench is a mandatory self-validating control. By adding the quench solvent before the substrate in the T=0 tube, we establish a baseline recovery metric that accounts for matrix effects and extraction efficiency, ensuring that subsequent signal depletion is purely enzymatic rather than a physical loss (e.g., non-specific binding to plastic).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

Table 2: Anticipated CYP450 Kinetic Parameters

Data extrapolated from substrate depletion approaches on structurally homologous N-benzylphenethylamines[3].

CYP IsoformPrimary ReactionKm (µM)Vmax (pmol/min/mg)Contribution to Clearance
CYP2D6 O-Demethylation0.01 - 0.20150 - 250~60-70%
CYP3A4 N-Dealkylation2.50 - 5.00300 - 450~15-20%
CYP2C19 O-Demethylation0.10 - 0.50100 - 200~10-15%
CYP1A2 Aromatic Hydroxylation> 10.0< 50< 5%

References

  • PubChem. "2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine". National Center for Biotechnology Information. URL:[Link]

  • Caspar, A. T., et al. "Human cytochrome P450 kinetic studies on six N-2-methoxybenzyl (NBOMe)-derived new psychoactive substances using the substrate depletion approach". Toxicology Letters, 2018. URL:[Link]

  • Leth-Petersen, S., et al. "Metabolic Fate of Hallucinogenic NBOMes". Chemical Research in Toxicology, ACS Publications, 2015. URL:[Link]

  • Halberstadt, A. L. "Dark Classics in Chemical Neuroscience: NBOMes". ACS Chemical Neuroscience (via PMC), 2017. URL:[Link]

Sources

Exploratory

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine molecular weight and baseline solubility data

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine Introduction In the landscape of drug discovery and development, a thorough understanding of a compo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics, principally molecular weight and aqueous solubility, form the bedrock upon which formulation strategies, pharmacokinetic profiling, and ultimately, clinical success are built. This guide provides a detailed examination of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, a molecule of interest to researchers in medicinal chemistry and pharmacology.

While the molecular weight of this compound is a defined and calculable property, its baseline solubility is an empirical value that can be profoundly influenced by experimental conditions. Given the absence of extensive, publicly available solubility data for this specific entity, this document will not only present its core chemical properties but will also provide a robust, field-proven protocol for determining its baseline thermodynamic solubility. This approach is designed to empower researchers to generate reliable, in-house data essential for advancing their development programs.

Core Physicochemical Properties

The foundational identifiers and properties of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine are consolidated below. The molecular weight is a critical parameter for all stoichiometric calculations, from synthetic yield determination to the preparation of solutions of known molarity.

PropertyValueSource
IUPAC Name 2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine[1]
Molecular Formula C₁₆H₁₈FNO[1]
Molecular Weight 259.32 g/mol [1]
CAS Number 436099-73-9[1]
Monoisotopic Mass 259.137242360 Da[1]

Baseline Solubility: Theoretical Considerations and Experimental Determination

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable exposure. The structure of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, featuring two aromatic rings, suggests inherently low aqueous solubility. However, the presence of a secondary amine provides an ionizable center. This means its solubility is expected to be highly dependent on pH, increasing significantly in acidic environments where the amine group becomes protonated.

Due to the lack of publicly archived experimental data, this section outlines the "gold standard" shake-flask method for determining thermodynamic solubility. This method remains the reference standard for measuring the true equilibrium solubility of a compound in a given medium.[2]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes the measurement of thermodynamic solubility in a standard buffer (e.g., phosphate-buffered saline, pH 7.4) to simulate physiological conditions.

Causality Behind Experimental Choices:

  • Excess Solid: Using an amount of compound that is visibly in excess of what dissolves is crucial to ensure that the resulting solution is truly saturated and in equilibrium with the solid phase.

  • Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 37°C for physiological relevance) is essential for data reproducibility.[2]

  • Equilibration Time: A sufficient incubation period (24-72 hours) is necessary to ensure the system reaches thermodynamic equilibrium. For some compounds, this may involve the conversion of a metastable solid form to a more stable, less soluble polymorph.[2]

  • Separation of Phases: It is critical to separate the undissolved solid from the saturated supernatant without disturbing the equilibrium. A combination of centrifugation and filtration is a robust method to achieve this.

  • Quantification: A validated analytical method, such as HPLC-UV, is required for the accurate quantification of the dissolved compound in the supernatant.

Step-by-Step Methodology:

  • Preparation of Media: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the pH is accurately measured and adjusted. For a comprehensive profile, this experiment should be repeated in buffers of varying pH (e.g., pH 2.0, 4.5, 6.8).

  • Compound Addition: To a series of low-adsorption glass vials (in triplicate), add an excess of solid 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine. A general rule is to add at least 1-2 mg of compound to 1 mL of buffer, ensuring a visible slurry.

  • Incubation and Agitation: Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37°C). Agitate for a minimum of 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • a. After the incubation period, allow the vials to stand for 30 minutes to let larger particles settle.

    • b. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully aspirate a known volume of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the collected supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microparticulates. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Quantification:

    • a. Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • b. Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

    • c. Analyze the standards and the diluted sample using a validated HPLC-UV method.

  • Data Reporting: Calculate the concentration in the supernatant using the standard curve, accounting for the dilution factor. Report the solubility in mg/mL or µg/mL at the specified pH and temperature.

Visual Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask protocol for determining baseline solubility.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis & Reporting prep_media Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_compound Add Excess Solid Compound to Vials (n=3) prep_media->add_compound 1 mL incubate Incubate with Agitation (48h @ 37°C) add_compound->incubate centrifuge Centrifuge Vials (14,000 rpm, 15 min) incubate->centrifuge collect Collect Supernatant centrifuge->collect filter_sample Filter Supernatant (0.22 µm PVDF) collect->filter_sample quantify Quantify by HPLC-UV (vs. Standard Curve) filter_sample->quantify report Report Solubility (mg/mL @ pH, Temp) quantify->report

Workflow for thermodynamic solubility determination.

Conclusion

This guide has established the core chemical identity of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, providing its definitive molecular weight and formula from authoritative sources. Recognizing the critical need for solubility data in early-stage drug development, and the current lack thereof in public domains, we have presented a comprehensive and actionable protocol for its determination. By employing the detailed shake-flask methodology, researchers can confidently generate the high-quality, baseline thermodynamic solubility data required to make informed decisions, guide formulation development, and advance promising candidates through the discovery pipeline.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences.

  • 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine. PubChem, National Center for Biotechnology Information.

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. LinkedIn.

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

Executive Summary The quantitative analysis of secondary basic amines presents a well-documented challenge in high-performance liquid chromatography (HPLC) due to unwanted secondary interactions with stationary phase sil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of secondary basic amines presents a well-documented challenge in high-performance liquid chromatography (HPLC) due to unwanted secondary interactions with stationary phase silanols. This application note details the rational design, optimization, and self-validating protocol for the analysis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine . By leveraging physicochemical profiling and strict adherence to the latest ICH Q2(R2) validation guidelines[1], this guide provides drug development professionals with a robust, reproducible, and transferrable analytical workflow.

Physicochemical Profiling & Method Rationale

To develop a robust chromatographic method, we must first understand the intrinsic properties of the target analyte. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (Molecular Weight: 259.32 g/mol , Formula: C16H18FNO) is a lipophilic secondary amine[2].

The "Silanol Challenge" and Causality of Column Selection

Amines are basic and nucleophilic[3]. In reversed-phase HPLC, basic amines (pKa typically ~9.5) are fully protonated at neutral or acidic pH. Traditional silica-based columns contain residual, unreacted acidic silanol groups (pKa ~3.5–4.5). If unmitigated, the positively charged amine undergoes strong ion-exchange interactions with the negatively charged silanols, resulting in severe peak tailing, poor resolution, and irreversible stationary phase deactivation[3][4].

The Solution: We select a high-purity, exhaustively end-capped C18 column (or a Charged Surface Hybrid column). End-capping masks the residual silanols, significantly reducing secondary interactions and ensuring a symmetrical peak shape for basic compounds[5].

Mobile Phase & pH Dynamics

Understanding the solubility and pKa of the analyte dictates the mobile phase pH[4]. We employ a low-pH strategy using 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases.

  • Causality: At pH ~2.0 (achieved via 0.1% TFA), the residual silanols on the silica surface are fully protonated (neutralized), eliminating their ion-exchange capacity[4].

  • Ion-Pairing Effect: TFA acts as a hydrophobic ion-pairing agent. It forms a neutral, lipophilic complex with the protonated secondary amine, increasing its retention factor ( k′ ) on the C18 stationary phase and sharpening the elution band[4].

Mechanism A Basic Amine Analyte (Protonated at pH 2.0) C TFA Ion-Pairing (Hydrophobic Complex) A->C + TFA B Free Silanols on Silica (Neutralized at pH 2.0) D Symmetrical Peak Shape (No Secondary Interactions) B->D Prevents Tailing C->D Elution

Caption: Mechanism of peak shape optimization for basic amines using low pH and TFA ion-pairing.

Detection Strategy

The molecule contains a 4-fluorophenyl group and a 4-methoxybenzyl group[2]. The methoxy-substituted aromatic ring provides a strong, distinct UV chromophore. Photodiode Array (PDA) detection at 225 nm (primary absorption) and 275 nm (secondary absorption) ensures high sensitivity and allows for peak purity assessment.

Experimental Protocols: A Self-Validating System

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system , meaning it incorporates mandatory System Suitability Testing (SST) prior to any sample analysis to guarantee the instrument is fit-for-purpose[1].

Reagents & Materials
  • Analyte: 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine reference standard (Purity ≥ 99.0%)[6].

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

Step-by-Step Preparation Methodology
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration (0.22 µm PTFE membrane).

  • Mobile Phase B (Organic): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Water:Acetonitrile (50:50, v/v). Rationale: Matching the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Curve
0.01.08020Initial
2.01.08020Isocratic hold (focusing)
10.01.02080Linear gradient
13.01.02080High organic wash
13.11.08020Return to initial
18.01.08020Re-equilibration
  • Injection Volume: 10 µL

  • Column Temperature: 35°C (Ensures reproducible viscosity and retention times).

  • Detection: UV at 225 nm (Reference 360 nm).

System Suitability & ICH Q2(R2) Validation Framework

Analytical procedure validation forms a critical part of the lifecycle management described in ICH Q14[7]. The objective is to demonstrate that the procedure is fit for its intended purpose (e.g., assay, purity, or limit tests)[1][8].

Validation V1 Analytical Target Profile (ATP) V2 Method Optimization V1->V2 V3 System Suitability Testing (SST) V2->V3 V4 ICH Q2(R2) Validation (Specificity, Linearity, Precision) V3->V4 V5 Lifecycle Management (ICH Q14) V4->V5

Caption: Analytical procedure lifecycle and validation workflow based on ICH Q2(R2) and Q14 guidelines.

Self-Validating System Suitability Testing (SST)

Before executing the validation protocol or analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for use if the following criteria are met:

Table 2: System Suitability Criteria

ParameterCausality / RationaleAcceptance Criteria
Retention Time %RSD Ensures pump stability and proper column equilibration.≤ 1.0%
Peak Area %RSD Confirms autosampler precision and detector stability.≤ 2.0%
Tailing Factor ( Tf​ ) Verifies suppression of amine-silanol interactions.≤ 1.5
Theoretical Plates ( N ) Confirms column efficiency and packing integrity.> 5,000
ICH Q2(R2) Validation Parameters

To fully validate this method for commercial drug substance release or stability testing, the following parameters must be evaluated in accordance with ICH Q2(R2)[1][7]:

Table 3: ICH Q2(R2) Validation Design Summary

Validation CharacteristicExperimental DesignAcceptance Criteria
Specificity Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the active amine. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0%.
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery between 98.0% and 102.0%.
Repeatability (Precision) 6 independent sample preparations at 100% concentration, analyzed by a single analyst.Assay %RSD ≤ 2.0%.
Intermediate Precision Same as repeatability, but performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD ≤ 2.0%.
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temp (±5°C), and organic composition (±2%).SST criteria must still be met; assay values remain unaffected.

Sources

Application

Application Note: In Vitro Cell Culture and Viability Assay Protocols for 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound Profile: 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS: 436099-73-9; PubChem CID: 2063782)[1]. Introduction &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound Profile: 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS: 436099-73-9; PubChem CID: 2063782)[1].

Introduction & Mechanistic Rationale

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is a synthetic secondary amine belonging to the substituted phenethylamine class[1]. Phenethylamine derivatives are extensively studied in neuropharmacology and toxicology due to their structural affinity for monoaminergic systems, including dopamine, norepinephrine, and serotonin transporters[2]. When evaluating novel phenethylamines for potential neurotoxicity or therapeutic viability, the human neuroblastoma cell line SH-SY5Y serves as the gold-standard in vitro model[3].

Assay Selection Causality: Why ATP Luminescence over MTT?

Historically, the MTT assay—which relies on the reduction of a tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases—has been the default choice for viability screening[4]. However, as an Application Scientist, I strongly advise against using MTT for highly lipophilic phenethylamines for three mechanistic reasons:

  • Reagent Cytotoxicity: The MTT reagent itself diverts NADH away from critical cellular functions, and the resulting insoluble formazan crystals can physically puncture cell membranes during exocytosis, confounding true compound toxicity[5][6].

  • Solubilization Artifacts: MTT requires a two-step process involving organic solvents (e.g., DMSO or acidified isopropanol) to dissolve the crystals, which can precipitate serum proteins and cause light-scattering artifacts[6].

  • Throughput Bottlenecks: MTT requires 1–4 hours of incubation for signal development[5].

The Superior Alternative: We utilize the CellTiter-Glo® 2.0 Assay (Promega). This homogeneous "add-mix-measure" assay directly quantifies intracellular ATP—a universal biomarker of metabolically active cells[7][8]. Upon reagent addition, cells are immediately lysed, and a proprietary thermostable luciferase (Ultra-Glo™) catalyzes the oxygenation of D-luciferin in the presence of ATP and Mg²⁺, generating a stable luminescent signal[9]. This eliminates the artifacts associated with MTT and provides superior sensitivity for high-throughput screening (HTS)[6][7].

Experimental Workflows & Signaling Diagrams

Workflow N1 Step 1: Compound Preparation 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine in 100% DMSO N3 Step 3: Compound Treatment 24h Incubation (0.1% final DMSO) N1->N3 N2 Step 2: Cell Seeding SH-SY5Y Cells in 96-well plate (1.5 x 10^4 cells/well) N2->N3 N4 Step 4: CellTiter-Glo 2.0 Addition Add-Mix-Measure (Lysis & ATP Release) N3->N4 N5 Step 5: Luminescence Detection Quantify ATP via Luciferase reaction N4->N5

Figure 1: High-Throughput Screening (HTS) workflow for phenethylamine viability evaluation.

Mechanism ATP Intracellular ATP (From Viable Cells) Luciferase Ultra-Glo™ Luciferase (Mg2+ dependent) ATP->Luciferase Luciferin D-Luciferin + O2 (Assay Reagent) Luciferin->Luciferase Product Oxyluciferin + AMP + PPi + CO2 Luciferase->Product Catalysis Light Luminescence (Proportional to Cell Viability) Luciferase->Light Photon Emission

Figure 2: ATP-dependent Luciferase reaction mechanism utilized in the CellTiter-Glo assay.

Detailed Experimental Protocols

Protocol A: Compound Formulation

With a molecular weight of 259.32 g/mol and high lipophilicity, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine requires an organic solvent for initial solubilization[1].

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 10-point 1:3 serial dilution in 100% DMSO.

  • Media Normalization: Dilute the DMSO stocks 1:1000 into pre-warmed complete culture media to achieve final assay concentrations (e.g., 10 µM down to 0.5 nM). Critical Causality: This ensures the final DMSO concentration exposed to cells is exactly 0.1% across all wells, preventing solvent-induced cytotoxicity artifacts[3].

Protocol B: SH-SY5Y Cell Culture
  • Media Preparation: Culture SH-SY5Y human neuroblastoma cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Cell Seeding: Harvest cells at 80% confluency using Trypsin-EDTA. Seed cells into opaque-walled, clear-bottom 96-well plates at a density of 1.5×104 cells/well in 100 µL of media[3].

  • Adherence: Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence and recovery.

  • Treatment: Aspirate the seeding media and replace it with 100 µL of the compound-dosed media (prepared in Protocol A). Incubate for 24 or 48 hours depending on the required toxicity kinetics.

Protocol C: ATP-Luminescence Viability Assay (CellTiter-Glo 2.0)

This protocol utilizes the Promega CellTiter-Glo® 2.0 system[7][9].

  • Equilibration: Remove the 96-well assay plate from the incubator and allow it to equilibrate to room temperature (approx. 22°C) for 30 minutes. Reasoning: Luciferase enzymatic activity is highly temperature-dependent; uneven temperature gradients across the plate will cause edge effects and high data variance[9].

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® 2.0 Reagent directly to each well containing 100 µL of media.

  • Cell Lysis: Place the plate on an orbital shaker and mix vigorously for 2 minutes. Reasoning: Mechanical agitation combined with the reagent's proprietary detergents ensures complete lysis of the SH-SY5Y cellular membranes and immediate release of intracellular ATP[9].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes. This allows the luminescent "glow" signal to stabilize[8].

  • Detection: Measure luminescence using a multi-mode microplate reader (e.g., GloMax® Discover) with an integration time of 0.25 to 1 second per well.

Quantitative Data Presentation

To accurately determine the IC₅₀ (half-maximal inhibitory concentration) of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, raw Relative Light Units (RLU) must be normalized against the vehicle control (0.1% DMSO = 100% viability) and a positive kill control (e.g., 10 µM Staurosporine = 0% viability).

Table 1: Representative Dose-Response Data Structure for IC₅₀ Calculation

Compound Concentration (µM)Log₁₀[Concentration]Raw Luminescence (RLU) ± SDNormalized Viability (%)
10.001.0001,240 ± 1502.1%
3.330.5228,400 ± 42014.2%
1.110.04529,500 ± 1,10050.0% (Approx. IC₅₀)
0.37-0.43248,200 ± 1,80081.6%
0.12-0.92156,100 ± 2,05095.0%
0.04-1.39858,800 ± 1,90099.6%
Vehicle Control (0.1% DMSO)N/A59,000 ± 2,100100.0%
Positive Control (Staurosporine)N/A450 ± 500.0%

Data Analysis Note: Plot the Log₁₀[Concentration] against the Normalized Viability (%) using a 4-parameter logistic (4PL) non-linear regression model to derive the precise IC₅₀ value.

References

  • PubChem (National Institutes of Health). "2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine | C16H18FNO | CID 2063782". National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC). "Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances". Int J Mol Sci. Available at:[Link]

  • Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay". Promega Products. Available at:[Link]

  • Promega Corporation. "Is Your MTT Assay Really the Best Choice?". Promega Resources. Available at:[Link]

  • National Institutes of Health (NCBI Bookshelf). "Cell Viability Assays - Assay Guidance Manual". Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

Sources

Method

Application Note and Protocol: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

Abstract This document provides a comprehensive technical guide to the anticipated electrospray ionization (ESI) mass spectrometry fragmentation pattern of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine. As a member of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide to the anticipated electrospray ionization (ESI) mass spectrometry fragmentation pattern of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine. As a member of the N-benzylphenethylamine class, this compound is expected to exhibit characteristic fragmentation pathways primarily involving cleavage adjacent to the nitrogen atom. Understanding this fragmentation is critical for its unambiguous identification in complex matrices, for metabolism studies, and in quality control during pharmaceutical development. This guide outlines the predicted fragmentation cascade, summarizes the expected key fragment ions, and provides a detailed experimental protocol for acquiring its mass spectrum.

Introduction

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is a substituted phenethylamine with a molecular formula of C₁₆H₁₈FNO and a monoisotopic mass of approximately 259.14 Da[1]. The structural architecture, featuring a 4-fluorophenylethyl moiety and a 4-methoxybenzyl group linked by a secondary amine, dictates a predictable yet informative fragmentation pattern under mass spectrometric analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for such molecules, as it typically produces a prominent protonated molecular ion ([M+H]⁺), which serves as the precursor for subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments[2][3]. The analysis of N-benzylphenethylamine derivatives by mass spectrometry has shown that the bonds adjacent to the nitrogen atom are particularly susceptible to cleavage, leading to characteristic fragment ions that can be used for structural confirmation[4][5].

Predicted Fragmentation Pathway

Upon introduction into the mass spectrometer using ESI in positive ion mode, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is expected to readily form the protonated molecular ion, [M+H]⁺, at an m/z of approximately 260.15. Collision-induced dissociation (CID) of this precursor ion is predicted to initiate fragmentation primarily through two major pathways originating from the cleavage of the C-N bonds, a common feature for amines[6][7].

The most favored fragmentation is anticipated to be the benzylic cleavage, which is the cleavage of the bond between the benzylic carbon and the nitrogen atom. This is due to the formation of a highly stable, resonance-stabilized 4-methoxybenzyl cation (a tropylium-like ion). A secondary, competing fragmentation pathway involves the cleavage of the bond between the nitrogen and the ethyl group of the phenethylamine moiety.

The two primary fragmentation pathways are:

  • Pathway A: Formation of the 4-methoxybenzyl cation. This is the most likely dominant fragmentation route. The cleavage of the N-C bond of the benzyl group leads to the formation of the 4-methoxybenzyl cation.

  • Pathway B: Formation of the 4-fluorophenylethylamine fragment. This pathway involves the cleavage of the other N-C bond, resulting in a fragment containing the fluorophenylethylamine core.

Further fragmentation of the initial product ions can also occur, leading to a richer and more informative mass spectrum.

Visualization of the Predicted Fragmentation

The following diagram illustrates the proposed major fragmentation pathways for protonated 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine.

Fragmentation_Pathway cluster_pathway_A Pathway A (Major) cluster_pathway_B Pathway B cluster_pathway_C Further Fragmentation of B1 M [M+H]⁺ m/z ≈ 260.15 C₁₆H₁₉FNO⁺ A1 4-methoxybenzyl cation m/z ≈ 121.06 C₈H₉O⁺ M->A1 Benzylic Cleavage B1 [C₈H₁₀FN+H]⁺ m/z ≈ 140.08 M->B1 α-Cleavage C1 4-fluorobenzyl cation m/z ≈ 109.04 C₇H₆F⁺ B1->C1 Loss of CH₂NH₂

Caption: Predicted major fragmentation pathways for protonated 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine.

Quantitative Fragmentation Analysis

The table below summarizes the predicted key fragment ions, their proposed elemental compositions, and the fragmentation events leading to their formation.

m/z (approx.) Proposed Elemental Composition Proposed Structure/Identity Fragmentation Event
260.15C₁₆H₁₉FNO⁺Protonated Molecular Ion ([M+H]⁺)Electrospray Ionization
121.06C₈H₉O⁺4-methoxybenzyl cationBenzylic cleavage of the N-C bond (loss of the 4-fluorophenylethylamine moiety)
140.08C₈H₁₁FN⁺Protonated 2-(4-fluorophenyl)ethanamineCleavage of the N-benzyl bond (loss of the 4-methoxybenzyl radical)
109.04C₇H₆F⁺4-fluorobenzyl cationβ-cleavage relative to the nitrogen in the 2-(4-fluorophenyl)ethanamine fragment

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.

Materials and Reagents
  • 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Sample Preparation
  • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from any impurities (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS Scan Mode: Full scan from m/z 50-400 to detect the precursor ion.

  • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 260.15.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation and observe all significant fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solution working Prepare 1 µg/mL Working Solution stock->working filter Filter Sample working->filter inject Inject Sample into LC-MS/MS System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 Full Scan MS (Detect [M+H]⁺) ionize->ms1 ms2 Product Ion Scan of m/z 260.15 ms1->ms2 extract Extract Mass Spectrum ms2->extract identify Identify Precursor and Fragment Ions extract->identify compare Compare with Predicted Fragmentation Pattern identify->compare

Caption: Experimental workflow for LC-MS/MS analysis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine.

Conclusion

The predicted mass spectrometry fragmentation pattern of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is characterized by distinct cleavages adjacent to the amine nitrogen. The formation of the stable 4-methoxybenzyl cation at m/z 121.06 is expected to be the most prominent feature in the tandem mass spectrum. The experimental protocol provided herein offers a robust starting point for the successful acquisition of high-quality mass spectral data for this compound. This information is invaluable for its reliable identification and characterization in various scientific applications.

References

  • Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionization Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3-12. [Link]

  • PubChem. (n.d.). 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • de la Torre, X., et al. (2020). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION. Journal of the Chilean Chemical Society. [Link]

  • Clark, C. R., & DeRuiter, J. (2019). Structure fragmentation studies for ring substituted N-trifluoroacetyl-N-benzylphenethylamines related to the NBOMe drugs. Rapid Communications in Mass Spectrometry, 33(15), 1275-1286. [Link]

  • Wang, G., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Application

Catalytic reductive amination techniques for 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine production

Application Note: Advanced Catalytic Reductive Amination for the Synthesis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine The synthesis of highly functionalized secondary amines is a cornerstone of modern pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Reductive Amination for the Synthesis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

The synthesis of highly functionalized secondary amines is a cornerstone of modern pharmaceutical development. Specifically, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS: 436099-73-9)[1] serves as a highly relevant structural motif in the design of neuroactive compounds and GPCR ligands. While traditional reductive amination often relies on stoichiometric borohydride reagents (e.g., NaBH(OAc)₃ or NaBH₃CN), shifting to transition-metal catalytic reductive amination using hydrogen gas (H₂) offers a highly atom-economical, scalable, and environmentally benign alternative[2].

This technical guide details the mechanistic rationale, quantitative optimization, and validated protocols for producing this target molecule using both batch and continuous-flow heterogeneous catalysis.

Mechanistic Rationale & Experimental Causality

Direct catalytic reductive amination is a tandem process encompassing two distinct chemical phases: the condensation of the carbonyl and amine to form an imine, followed by the metal-catalyzed hydrogenation of the C=N bond[3].

Substrate Electronic Effects: The reaction between 4-methoxybenzaldehyde and 2-(4-fluorophenyl)ethanamine presents unique electronic variables. The electron-donating methoxy group (-OCH₃) on the benzaldehyde reduces the electrophilicity of the carbonyl carbon, which can kinetically slow the initial nucleophilic attack. However, once the hemiaminal dehydrates, the resulting imine is highly stable. To accelerate the condensation phase, a catalytic amount of a weak acid (such as acetic acid) is often employed to protonate the carbonyl oxygen, increasing its susceptibility to nucleophilic attack[4].

Catalyst Selection and Chemoselectivity: The presence of a fluorine atom on the phenethylamine aromatic ring dictates strict catalyst selection. While carbon-fluorine (C-F) bonds are generally more stable to hydrogenolysis than C-Cl or C-Br bonds, aggressive conditions (high temperature, highly active unpoisoned Pd catalysts) can lead to trace hydrodefluorination. To prevent this, 5% Pd/C under mild conditions (ambient temperature, 1–10 bar H₂) or platinum-based catalysts (Pt/C or PtO₂) are selected. The continuous removal of the imine intermediate via irreversible reduction drives the equilibrium forward, ensuring complete conversion without the need for physical water removal (e.g., Dean-Stark traps or molecular sieves)[2].

Mechanism A 4-Methoxybenzaldehyde C Hemiaminal Intermediate A->C Nucleophilic Addition B 4-Fluorophenethylamine B->C Nucleophilic Addition D Imine Intermediate C->D - H2O Dehydration E 2-(4-fluorophenyl)-N- (4-methoxybenzyl)ethanamine D->E H2, Pd/C Catalytic Reduction

Caption: Catalytic reductive amination mechanistic pathway from primary amine and aldehyde to secondary amine.

Quantitative Optimization of Reaction Parameters

To establish a self-validating and robust process, various catalytic systems and parameters were evaluated. The transition from batch to continuous-flow systems significantly enhances mass transfer between the H₂ gas, the liquid substrate, and the solid catalyst surface, leading to dramatically reduced reaction times[5].

Table 1: Optimization of Catalytic Conditions for 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine Synthesis

EntryCatalyst SystemSolventH₂ Pressure (bar)Temp (°C)Time / ResidenceConversion (%)Selectivity (2° Amine)
15% Pd/C (Batch)EtOH1.02512.0 h88%>98%
25% Pd/C (Batch)EtOH10.0254.0 h>99%>99%
35% Pt/C (Batch)EtOH10.0254.0 h97%>99%
45% Pd/C (Batch)THF10.0256.0 h82%95%
5Pd/AC (Flow)EtOH10.0253.5 min>99%>99%

Note: Ethanol (EtOH) serves as an optimal protic solvent, stabilizing the transition states during imine reduction while maintaining high hydrogen solubility.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-Process Controls (IPC) are embedded to ensure that each phase of the reaction is verified before proceeding, guaranteeing product integrity and preventing downstream contamination.

Protocol A: Batch Heterogeneous Catalytic Reductive Amination

Ideal for early-stage development and gram-scale synthesis.

  • Imine Pre-formation: In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 equiv, 10.0 mmol) and 2-(4-fluorophenyl)ethanamine (1.05 equiv, 10.5 mmol) in 40 mL of absolute ethanol. Add glacial acetic acid (0.1 equiv, 1.0 mmol) to catalyze condensation.

  • IPC 1 (Condensation Check): Stir at room temperature for 2 hours. Analyze an aliquot via GC-MS or TLC (Hexanes/EtOAc 7:3) to confirm the disappearance of the aldehyde and the formation of the imine intermediate.

  • Catalyst Addition: Carefully add 5% Pd/C (5 mol% Pd relative to substrate). Safety Note: Pd/C is pyrophoric; add under a blanket of inert argon or nitrogen.

  • Hydrogenation: Seal the vessel in a pressure reactor (or use a secure H₂ balloon setup for 1 bar). Purge the system with nitrogen three times, followed by hydrogen gas three times. Pressurize to 10 bar H₂ and stir vigorously (800 rpm) at 25 °C for 4 hours.

  • IPC 2 (Reduction Check): Vent the reactor safely. Analyze an aliquot via LC-MS to confirm the complete reduction of the imine mass (m/z[M+H]⁺ expected: 260.14)[1].

  • Workup & Isolation: Filter the reaction mixture through a tight pad of Celite 545 to remove the heterogeneous catalyst. Wash the pad with 20 mL of ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude oil in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) to remove acetic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure secondary amine.

Protocol B: Continuous-Flow Catalytic Reductive Amination

Ideal for scalable, high-throughput production with enhanced safety profiles[5].

FlowSetup R1 Substrate Solution (Aldehyde + Amine in EtOH) P1 HPLC Pump R1->P1 Mix T-Mixer P1->Mix H2 H2 Gas Supply MFC Mass Flow Controller H2->MFC MFC->Mix Reactor Packed-Bed Reactor (5% Pd/C, 25 °C) Mix->Reactor Gas-Liquid Flow BPR Back Pressure Regulator (10 bar) Reactor->BPR Prod Product Collection BPR->Prod

Caption: Continuous-flow reactor configuration for the catalytic reductive amination process.

  • Feed Preparation: Prepare a 0.5 M solution containing equimolar amounts of 4-methoxybenzaldehyde and 2-(4-fluorophenyl)ethanamine in absolute ethanol. Allow the solution to age for 2 hours in the reservoir to ensure complete imine conversion prior to pumping.

  • Reactor Priming: Pack a stainless-steel column reactor (e.g., 4 mm ID × 50 mm length) with 5% Pd/C (or a specialized polysilane-modified Pd/AC catalyst to prevent leaching)[5]. Prime the system with absolute ethanol at 1.0 mL/min.

  • Flow Parameters:

    • Set the Back Pressure Regulator (BPR) to 10 bar.

    • Introduce H₂ gas via the Mass Flow Controller (MFC) at a rate of 15 mL/min.

    • Pump the substrate feed at a flow rate of 0.5 mL/min, mixing with the H₂ gas at the T-mixer to create a segmented gas-liquid flow (Taylor flow).

  • Steady-State Collection: Allow 3 system volumes to pass to reach steady-state. Collect the reactor effluent. The continuous flow format ensures a residence time of approximately 3.5 minutes, drastically minimizing the risk of hydrodefluorination while maximizing throughput.

  • Downstream Processing: The collected effluent is catalyst-free. Simply concentrate under reduced pressure to obtain the target 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine.

References

  • Semantic Scholar / Taylor & Francis. One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Available at:[Link]

  • ACS Publications. Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions. Available at:[Link]

  • The Royal Society of Chemistry. Accelerating Preclinical PET-Screening: Reductive Amination with [11C]Methoxybenzaldehydes. Available at:[Link]

  • PubChem. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CID 2063782). Available at:[Link]

Sources

Method

Application Note: Advanced Methodologies for N-Deprotection of 4-Methoxybenzyl (PMB) from 2-(4-Fluorophenyl)ethanamine Derivatives

Introduction & Strategic Overview 2-(4-Fluorophenyl)ethanamine is a privileged pharmacophore embedded in numerous central nervous system (CNS) therapeutics and 5-HT receptor modulators. During multi-step syntheses, the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-(4-Fluorophenyl)ethanamine is a privileged pharmacophore embedded in numerous central nervous system (CNS) therapeutics and 5-HT receptor modulators. During multi-step syntheses, the secondary amine is frequently protected using the 4-methoxybenzyl (PMB) group due to its stability against a wide range of basic, alkylating, and mild reducing conditions.

However, the N-deprotection of PMB poses unique thermodynamic and kinetic challenges compared to its oxygen counterpart (O-PMB). This application note provides a rigorous, field-validated guide to the chemoselective cleavage of N-PMB groups, detailing the causality behind reagent selection and outlining self-validating protocols for both small-scale discovery and large-scale process chemistry.

Mechanistic Insights: The N-PMB vs. O-PMB Dichotomy

The fundamental difficulty in N-PMB cleavage arises from the basicity of the nitrogen atom. Under acidic conditions, the amine is rapidly protonated. The resulting adjacent positive charge strongly disfavors the formation of the benzylic carbocation required for C-N bond fission due to electrostatic repulsion. Consequently, while O-PMB ethers can be cleaved with dilute acid, N-PMB amines demand significantly harsher conditions (e.g., elevated temperatures, neat TFA, or strong Lewis acids)[1].

To bypass this electrostatic barrier, two primary strategies are employed:

  • Oxidative Cleavage (DDQ): 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) initiates a Single Electron Transfer (SET) or direct hydride abstraction from the electron-rich benzylic position. This generates an iminium intermediate that is subsequently hydrolyzed by water to release 4-methoxybenzaldehyde and the free 2-(4-fluorophenyl)ethanamine[1]. While Ceric Ammonium Nitrate (CAN) is also used, it can trigger the competing formation of stable N-(hydroxymethyl) byproducts, making DDQ the superior choice for clean conversion of secondary amines[2].

  • Acidic Cleavage with Scavengers: When scaling up, DDQ becomes cost-prohibitive and generates stoichiometric toxic byproducts. Acidic cleavage using Trifluoroacetic Acid (TFA) is preferred for process scale. However, the liberated 4-methoxybenzyl carbocation is highly electrophilic. Without a scavenger, it will rapidly re-alkylate the amine or undergo Friedel-Crafts alkylation with the 2-(4-fluorophenyl) ring. Anisole is employed as an electron-rich cationic scavenger to irreversibly trap the PMB cation, driving the reaction to completion[3].

Decision Workflow for Deprotection

PMB_Deprotection_Workflow Start N-PMB 2-(4-Fluorophenyl)ethanamine Cond1 Are oxidation-sensitive groups present? Start->Cond1 PathOx Oxidative Cleavage (DDQ, DCM/H2O) Cond1->PathOx No PathAcid Acidic Cleavage (TFA / Anisole) Cond1->PathAcid Yes (Acid Stable) PathHydro Hydrogenolysis (Pd(OH)2/C, H2) Cond1->PathHydro Yes (Acid Sensitive) MechOx SET & Iminium Hydrolysis PathOx->MechOx MechAcid Protonation & Cation Scavenging PathAcid->MechAcid Product 2-(4-Fluorophenyl)ethanamine (Target Product) PathHydro->Product MechOx->Product MechAcid->Product

Decision workflow for N-PMB deprotection of 2-(4-fluorophenyl)ethanamine.

Quantitative Comparison of Methodologies

StrategyPrimary ReagentsTypical YieldReaction TimeScalabilityKey Advantage
Oxidative DDQ, CH₂Cl₂/H₂O (18:1)80–95%1–4 hModerateMild conditions; highly orthogonal to acid-sensitive functional groups[1].
Acidic TFA, Anisole (reflux or MW)75–90%4–12 hHighCost-effective and robust for industrial-scale API synthesis[3].
Hydrogenolysis Pd(OH)₂/C, H₂, MeOH, H⁺70–85%12–24 hHighClean workup; byproducts are volatile or easily filtered.

Validated Experimental Protocols

Protocol A: Oxidative Cleavage via DDQ (Discovery Scale)

This method is ideal for late-stage functionalization where the substrate contains acid-sensitive moieties (e.g., acetals, silyl ethers).

Materials:

  • N-PMB-2-(4-fluorophenyl)ethanamine derivative (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 - 1.5 equiv)

  • Dichloromethane (CH₂Cl₂) and Deionized Water (18:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-PMB protected amine in the CH₂Cl₂/H₂O (18:1) mixture to achieve a concentration of 0.1 M. The presence of water is mechanistically critical for the hydrolysis of the intermediate iminium ion[1].

  • Addition: Cool the solution to 0 °C using an ice bath. Add DDQ portion-wise over 10 minutes.

  • Reaction Monitoring & Self-Validation:

    • Self-Validation Checkpoint 1: Upon addition, the solution will immediately turn an intense dark green or deep red. This confirms the formation of the initial charge-transfer complex between the electron-rich PMB group and the electron-deficient DDQ.

    • Self-Validation Checkpoint 2: As the reaction progresses at room temperature (typically 1-4 hours), the color will transition to a pale yellow/brown, and a tan precipitate (DDHQ) will form. The cessation of precipitate formation visually validates that the oxidant has been consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Filter the biphasic mixture through a pad of Celite to remove the insoluble DDHQ byproduct.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Acidic Cleavage via TFA and Anisole (Process Scale)

This protocol is engineered for scalability, avoiding the high cost and toxicity of DDQ while utilizing a scavenger to prevent product degradation[3].

Materials:

  • N-PMB-2-(4-fluorophenyl)ethanamine derivative (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent/Reactant)

  • Anisole (3.0 - 5.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in neat TFA (approx. 10 mL per gram of substrate).

  • Scavenger Addition: Add anisole (3.0 to 5.0 equiv) to the stirring solution.

    • Self-Validation Checkpoint 1: Run a parallel micro-scale control reaction without anisole. LC-MS analysis of the control will reveal a mass corresponding to M+120 (re-alkylation by the PMB cation). The absence of this mass in the main reaction validates the efficacy of the anisole scavenger[3].

  • Heating: Heat the mixture to 70–80 °C. The electron-withdrawing nature of the protonated amine necessitates thermal energy to drive the C-N bond cleavage. Stir for 6–12 hours.

  • Concentration: Cool to room temperature and remove the majority of the TFA under reduced pressure (co-evaporate with toluene to aid removal).

  • Workup & Isolation: Dissolve the crude residue in ethyl acetate. Wash aggressively with 1 M NaOH or saturated Na₂CO₃ until the aqueous phase is basic (pH > 10) to liberate the free amine from its TFA salt.

    • Self-Validation Checkpoint 2: The byproduct, 4-methoxybenzyl-anisole, is highly lipophilic and will elute near the solvent front on normal-phase TLC, distinctly separated from the highly polar, UV-active free 2-(4-fluorophenyl)ethanamine.

References

  • Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl)lactams: competing formation of N-(hydroxymethyl)δ-lactams | ResearchGate |[Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cyclization | ACS Publications |[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor solubility of 2-(4-fluorophenyl)-N-(4-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor solubility of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine in aqueous buffers. Our goal is to explain the underlying scientific principles and provide actionable protocols to overcome these challenges.

Section 1: Understanding the Compound's Behavior

Q1: Why is my compound, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, poorly soluble in neutral aqueous buffers?

A1: The poor aqueous solubility of this compound at neutral pH is a direct result of its molecular structure. It possesses two key characteristics that work against dissolution in water:

  • High Lipophilicity (Hydrophobicity): The molecule is dominated by two large, non-polar aromatic rings (a 4-fluorophenyl group and a 4-methoxybenzyl group). These regions are "water-fearing" and prefer to interact with other non-polar molecules rather than with polar water molecules. As the non-polar surface area of a molecule increases, its solubility in water generally decreases.[1]

  • Weak Base Nature: The compound contains a secondary amine group (-NH-). Amines are weak bases. In a neutral pH (around 7), the amine is predominantly in its neutral, uncharged form.[2] Charged (ionized) species are significantly more soluble in water than their neutral counterparts because they can form strong ion-dipole interactions with water molecules.

Therefore, at neutral pH, the molecule is both large, non-polar, and uncharged, leading to its poor solubility.

Q2: What are the estimated physicochemical properties of this compound?

A2: While detailed experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and data from similar compounds like N-benzylphenethylamine.[3][4][5]

PropertyEstimated Value/RangeImplication for Solubility
Molecular Weight ~259.32 g/mol [6]Larger molecules often have lower aqueous solubility.
pKa (of the conjugate acid) 9.0 - 10.5This indicates it is a weak base. The compound will be >99% in its poorly soluble, neutral form at pH 7.4.
logP (Octanol-Water Partition Coefficient) > 3.5A high logP value confirms the compound is highly lipophilic and prefers an oily environment over an aqueous one.

Section 2: Initial Troubleshooting & The Power of pH

Q3: I see immediate precipitation when I add my compound (from a DMSO stock) to my aqueous buffer. What is the first thing I should check?

A3: This is a classic sign of exceeding the kinetic solubility of your compound.[7][8] The first and most critical parameter to address is the pH of your aqueous buffer . As explained in Q1, your compound's solubility is fundamentally linked to its ionization state, which is controlled by pH.

Q4: How can I use pH to dramatically increase the solubility of my compound?

A4: You can leverage the basic nature of the amine group. By lowering the pH of the buffer, you increase the concentration of protons (H⁺). These protons will be accepted by the lone pair of electrons on the nitrogen atom, converting the neutral amine (R₂NH) into its protonated, cationic form (R₂NH₂⁺).[1][9]

This process is governed by the Henderson-Hasselbalch equation .[2][10][11] For a weak base, the relationship is:

pH = pKa + log ( [R₂NH] / [R₂NH₂⁺] )

  • [R₂NH] = concentration of the neutral, poorly soluble form

  • [R₂NH₂⁺] = concentration of the protonated, water-soluble form

  • pKa = the acid dissociation constant of the conjugate acid (R₂NH₂⁺)

The Rule of Thumb: To ensure at least 99% of the compound is in its soluble, protonated form, the pH of the buffer should be at least 2 units below the pKa of the compound. For this molecule, aiming for a pH between 4.0 and 5.5 is an excellent starting point.

Section 3: Advanced Solubilization Strategies

If pH adjustment is insufficient or incompatible with your experimental constraints (e.g., cell viability, protein stability), several advanced formulation techniques can be employed.

Q5: pH adjustment isn't enough. What are my other options?

A5: You can use formulation excipients to enhance solubility. The most common and effective strategies for a lipophilic, basic compound like this are the use of cosolvents, cyclodextrins, or surfactants.[12][13][14]

Q6: How do cosolvents work, and which ones should I try?

A6: Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[15] This makes the environment more hospitable to your lipophilic compound by reducing the interfacial tension between the solute and the water.[12]

Mechanism: The cosolvent disrupts the hydrogen bonding network of water, creating "pockets" that are less polar and can more easily accommodate the hydrophobic regions of your molecule.[12]

Recommended Cosolvents for Screening:

CosolventTypical Starting Concentration (% v/v)Notes & Considerations
Ethanol 5 - 20%Generally well-tolerated in many biological systems at low concentrations.[15]
Propylene Glycol (PG) 5 - 30%A common pharmaceutical solvent, often used in parenteral formulations.[15]
Polyethylene Glycol 400 (PEG 400) 10 - 40%Higher viscosity; very effective but may impact some assays.
Dimethyl Sulfoxide (DMSO) 1 - 5%Excellent solubilizer, but can have direct biological effects. Keep concentration as low as possible (<0.5% for most cell-based assays).

Caution: Always verify the compatibility of your chosen cosolvent with your downstream application.[16]

Q7: What are cyclodextrins, and how can they help?

A7: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure.[17] Their exterior is hydrophilic (water-loving), while their internal cavity is lipophilic (hydrophobic).[17][18]

Mechanism of Action: The hydrophobic aromatic rings of your compound can be encapsulated within the cyclodextrin's central cavity, forming a "host-guest" inclusion complex.[19] The hydrophilic exterior of this complex makes the entire package water-soluble, effectively hiding the poorly soluble drug from the aqueous environment.[17][18] This interaction is based on non-covalent van der Waals forces.[17]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble and widely used in pharmaceutical formulations to improve the solubility and bioavailability of poorly soluble drugs.[17][20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Carries a negative charge, which can be beneficial. It is known for its high solubilizing capacity and safety profile.[20]

G cluster_0 Aqueous Environment compound 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (Poorly Soluble) complex Soluble Inclusion Complex compound:f1->complex:f0 Encapsulation cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cyclodextrin:f2->compound:f0 caption Cyclodextrin Encapsulation Mechanism

Caption: Cyclodextrin Encapsulation Mechanism

Q8: Can I use surfactants? What are the key considerations?

A8: Yes, surfactants can be very effective. Surfactants are amphipathic molecules with a polar "head" and a non-polar "tail". Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[21][22]

Mechanism of Action: The hydrophobic core of the micelle creates a microenvironment where your lipophilic compound can partition, effectively solubilizing it in the bulk aqueous solution.[14][21]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant frequently used in pharmaceutical formulations.

  • Cremophor® EL (Kolliphor® EL): A non-ionic surfactant known for its excellent solubilizing capacity for highly hydrophobic compounds.

Critical Consideration: Surfactants can interfere with biological assays, disrupt cell membranes, and denature proteins.[23] Their use must be carefully validated. Cationic surfactants, in particular, should be used with caution as they can have their own biological activities.[24][25]

Section 4: Experimental Protocols & Best Practices

Q9: What is a robust protocol to screen for the best solubilization strategy?

A9: A kinetic solubility assay is a rapid and effective method for screening different formulations.[26][27] This protocol uses turbidity (light scattering) to determine the point at which the compound precipitates.

Protocol: High-Throughput Kinetic Solubility Screening

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).[26][28]

  • Prepare Test Buffers: Prepare a series of aqueous buffers (e.g., in a 96-well plate format).

    • pH Screening: Acetate buffers (pH 4.0, 4.5, 5.0, 5.5) and Phosphate buffers (pH 6.0, 6.5, 7.0, 7.4).

    • Cosolvent Screening: Prepare your primary buffer (e.g., pH 5.0 Phosphate buffer) containing serial dilutions of your chosen cosolvents (e.g., 0%, 5%, 10%, 15%, 20% Ethanol).

    • Cyclodextrin Screening: Prepare your primary buffer containing serial dilutions of HP-β-CD (e.g., 0%, 1%, 2.5%, 5%, 10% w/v).

  • Initiate Assay: Add a small, fixed volume of the DMSO stock solution to each test buffer (e.g., 2 µL of stock into 98 µL of buffer for a 1:50 dilution).[27] Mix immediately and thoroughly.

  • Incubate: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[26][27]

  • Measure Turbidity: Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm).[27]

  • Analyze Data: The solubility limit is the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer-only control.[27]

G start Precipitation Observed in Aqueous Buffer check_ph Is pH Adjustment Feasible? start->check_ph adjust_ph Adjust Buffer pH to 4.0-5.5 check_ph->adjust_ph Yes adv_screen Screen Advanced Excipients check_ph->adv_screen No retest_sol Re-test Solubility adjust_ph->retest_sol retest_sol->check_ph Failure success Solubility Achieved retest_sol->success Success cosolvents Test Cosolvents (Ethanol, PG) adv_screen->cosolvents cyclodextrins Test Cyclodextrins (HP-β-CD) adv_screen->cyclodextrins surfactants Test Surfactants (Tween 80) adv_screen->surfactants validate Validate Lead Formulation in Downstream Assay cosolvents->validate cyclodextrins->validate surfactants->validate validate->success

Caption: Troubleshooting Workflow for Solubility Enhancement

Section 5: Frequently Asked Questions (FAQs)

Q10: My compound dissolves initially in an acidic buffer but then precipitates over time. Why?

A10: This suggests a potential issue with either thermodynamic solubility or compound stability .

  • Thermodynamic vs. Kinetic Solubility: You may have achieved a supersaturated solution that is kinetically stable but thermodynamically unstable. Over time, the compound crashes out to reach its true, lower thermodynamic solubility limit. Longer incubation times (e.g., 24 hours) are needed to determine thermodynamic solubility.[7]

  • Compound Degradation: The compound might be unstable at the pH or in the buffer you have selected, degrading into a less soluble species. Consider performing stability analysis using HPLC to check for degradation products over time.

Q11: Will these solubilizing agents interfere with my downstream biological assay?

A11: This is a critical concern. Excipients are not always inert and can have biological effects.[16][23][29][30]

  • Cosolvents (especially DMSO): Can directly affect enzyme activity or cell health.

  • Surfactants: Can disrupt cell membranes or denature proteins.

  • Cyclodextrins: Can sometimes extract cholesterol from cell membranes.

It is mandatory to run proper vehicle controls in your experiments. A vehicle control is the final formulation buffer (including the pH adjustments, cosolvents, etc.) but without the active compound. This will allow you to isolate the effects of the formulation from the effects of your compound.[31]

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Malanga, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. [Online] Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm [Online] Available at: [Link]

  • Cosolvent. Wikipedia [Online] Available at: [Link]

  • Goyal, R., et al. (2024). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. International Journal of Molecular Sciences, 25(14), 7481. [Online] Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube [Online] Available at: [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex [Online] Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar [Online] Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io [Online] Available at: [Link]

  • Kumar, S. & Singh, R. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate [Online] Available at: [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of pharmaceutical sciences, 69(8), 912–922.
  • Biological Amines and the Henderson–Hasselbalch Equation. Organic Chemistry [Online] Available at: [Link]

  • Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts [Online] Available at: [Link]

  • N-Benzylphenethylamine. PubChem [Online] Available at: [Link]

  • Carrier, R. L., Miller, L. A., & Ahmed, I. (2007). The utility of cyclodextrins for enhancing oral bioavailability. Journal of controlled release, 123(2), 78–99.
  • Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts [Online] Available at: [Link]

  • Solubility and pH of amines. ISSR [Online] Available at: [Link]

  • Kinetic solubility. PCBiS [Online] Available at: [Link]

  • Solubility of Amines. Chemistry LibreTexts [Online] Available at: [Link]

  • Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Michigan State University [Online] Available at: [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Interactions between active pharmaceutical ingredients and excipients affecting bioavailability: Impact on bioequivalence.
  • Henderson-Hasselbalch Equation. Study.com [Online] Available at: [Link]

  • Jensen, A. A., et al. (2020). The N‐benzyl phenethylamines 25B‐NBOMe, 25I‐NBOMe and 25C‐NBOMe. Basic & clinical pharmacology & toxicology, 126(2), 114–121.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC [Online] Available at: [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate [Online] Available at: [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. PMC [Online] Available at: [Link]

  • Martinez, M. N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part I): Impact on Gastrointestinal Absorption. The AAPS journal, 24(3), 43.
  • Cleaning formulations with improved surfactant solubility and use thereof.
  • Predicting the Activities of Drug Excipients on Biological Targets using One-Shot Learning. bioRxiv [Online] Available at: [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? Blog [Online] Available at: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts [Online] Available at: [Link]

  • Physical Properties of Amines. Organic Chemistry II [Online] Available at: [Link]

  • Martinez, M. N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. The AAPS journal, 24(4), 61.
  • 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine. PubChem [Online] Available at: [Link]

  • 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine. NextSDS [Online] Available at: [Link]

  • N-(4-fluorophenyl)-5-{4-[(4-fluorophenyl)methoxy]phenyl}-1,3-thiazol-2-amine. Molport [Online] Available at: [Link]

Sources

Optimization

Optimizing mobile phase for 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine liquid chromatography

[label="Shift Workflow for mobile phase optimization of secondary amines to resolve peak tailing and retention. Part 2: Core Troubleshooting Guides (FAQs) Q1: Why am I observing severe peak tailing for this compound on a...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Shift

Workflow for mobile phase optimization of secondary amines to resolve peak tailing and retention.

Part 2: Core Troubleshooting Guides (FAQs)

Q1: Why am I observing severe peak tailing for this compound on a standard C18 column, and how do I fix it? Causality: Peak tailing for secondary amines is primarily driven by secondary cation-exchange interactions[1]. While the hydrophobic fluorophenyl and methoxybenzyl groups interact normally with the C18 stationary phase, the protonated secondary amine interacts electrostatically with unbonded, ionized silanol groups (-Si-O⁻) on the silica surface[2]. Older "Type-A" silica contains highly acidic silanols with a pKa of 4–5, meaning they are fully ionized and highly reactive at neutral pH[1]. Solution: You must disrupt this electrostatic interaction by neutralizing either the silanols or the amine:

  • Low pH Strategy: Drop the mobile phase pH to 2.0–3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the silanols (-Si-OH), neutralizing their negative charge and shutting down the cation-exchange pathway[3].

  • Column Upgrade: Switch to a high-purity "Type-B" silica column, which features a silanol pKa > 7, drastically reducing ionization at moderate pH levels[1].

Q2: My retention times are drifting unpredictably between injections. What is the mechanistic cause? Causality: Retention time drift is a hallmark of insufficient buffer capacity relative to the analyte's pKa. If your mobile phase pH is near the pKa of the secondary amine (~9.8), the molecule exists in a highly sensitive equilibrium between its protonated (polar, fast-eluting) and non-ionized (hydrophobic, slow-eluting) states[4]. Even a 0.1 unit shift in pH—often caused by the evaporation of volatile buffer components or CO₂ dissolution—can drastically alter this ionization ratio, leading to massive retention shifts[5]. Solution: Implement the chromatographic "Rule of 2." Always select a buffer that maintains the mobile phase pH at least 2 full units away from the analyte's pKa[4][5]. For this compound, target either a low pH (< 7.8) to ensure >99% protonation, or a high pH (> 11.8) to ensure >99% neutral state[1].

Q3: Which organic modifier provides the best selectivity for this molecule: Acetonitrile or Methanol? Causality: Acetonitrile is aprotic and generally yields lower backpressures and sharper peaks due to faster mass transfer kinetics. However, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine contains two distinct aromatic systems. Methanol is protic and can participate in hydrogen bonding, which alters its solvation of the π -electron clouds compared to acetonitrile. Solution: Start with Acetonitrile for general method efficiency. However, if you are struggling to separate this compound from structurally similar synthetic impurities (e.g., des-fluoro or des-methoxy byproducts), switch to Methanol to exploit these subtle dipole and π−π interaction differences.

Part 3: Quantitative Data & Buffer Selection Matrix

Selecting the correct buffer is the most critical step in optimizing the separation of ionizable substances[4]. Use the table below to select the optimal system for your specific detector and column chemistry.

Buffer SystemUseful pH RangeUV Cutoff (nm)LC-MS CompatibleMechanistic Advantage for Secondary Amines
0.1% Trifluoroacetic Acid (TFA) ~2.0210Yes (Ion suppression risk)Strong ion-pairing agent; excellent at masking residual silanols to sharpen peaks[3].
0.1% Formic Acid ~2.7210Yes (Excellent)Volatile; fully protonates the amine while minimizing MS signal suppression[3].
10 mM Ammonium Acetate 3.8 – 5.8205YesGood buffering capacity; useful if mild acidic conditions are required for sample stability[3].
10 mM Phosphate Buffer 2.1 – 3.1; 6.2 – 8.2<200NoNon-volatile; provides superior pH stability and reproducibility for UV-only methods[6].
10 mM Ammonium Bicarbonate 8.8 – 10.8200YesHigh pH neutralizes the amine, maximizing hydrophobic retention (requires hybrid silica)[3].

Part 4: Validated Experimental Protocols

Protocol A: Preparation of LC-MS Compatible Low-pH Mobile Phase (0.1% Formic Acid)

This protocol utilizes low pH to protonate silanols, preventing peak tailing while maintaining mass spectrometry compatibility.

  • Aqueous Phase Preparation: Measure 1000 mL of LC-MS grade water (18.2 MΩ·cm) into a clean, dedicated mobile phase bottle.

  • Acid Addition: Add 1.0 mL of LC-MS grade Formic Acid (FA) using a calibrated positive displacement pipette.

    • Self-Validation Check: Measure the pH of a 10 mL aliquot. A 0.1% v/v FA solution in water should yield a pH of approximately 2.7. If the pH is >3.0, the acid may have degraded, or the water is contaminated. Discard the aliquot after testing.

  • Degassing: Mix thoroughly and sonicate the solution for 10 minutes to remove dissolved gases.

  • Organic Phase Preparation: Prepare the organic phase by adding 1.0 mL of FA to 1000 mL of LC-MS grade Acetonitrile.

    • Causality Note: Adding acid to both the aqueous and organic phases prevents baseline drift during gradient elution by maintaining a constant ionic strength and UV absorbance across the run[6].

Protocol B: Preparation of High-pH Mobile Phase (10 mM Ammonium Bicarbonate, pH 10.5)

This protocol neutralizes the secondary amine, driving retention entirely through hydrophobic interactions. It is strictly for use with high-pH tolerant hybrid columns.

  • Buffer Dissolution: Weigh 0.79 g of Ammonium Bicarbonate and dissolve it in 1000 mL of ultrapure water to create a 10 mM solution.

  • pH Adjustment: Adjust the pH to 10.5 by adding Ammonium Hydroxide (~28% NH₃) dropwise while stirring.

    • Self-Validation Check: Monitor the pH continuously. The pH must remain stable at 10.5 for at least 2 minutes. At this pH, the secondary amine is fully deprotonated (neutral), maximizing its retention on the stationary phase[5].

  • Filtration: Filter the buffer through a 0.22 µm PTFE membrane to remove particulates.

    • Causality Note: High pH dissolves standard silica. This buffer must only be used with specialized hybrid-silica columns (e.g., Ethylene Bridged Hybrid) designed to withstand pH > 10.

Part 5: References

  • A Guide to HPLC and LC-MS Buffer Selection. hplc.eu. Available at:

  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich. Available at:

    • How to Use Buffers - HPLC Column Technical Guide. GL Sciences. Available at:

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at:

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. Available at:

  • HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine Stability Issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with functionalized secondary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with functionalized secondary amines. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is a highly versatile building block, but its specific structural features—a secondary nitrogen flanked by a 4-fluorophenethyl backbone and an electron-rich 4-methoxybenzyl group—make the free base highly vulnerable to room-temperature degradation.

This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to ensure the integrity of your compound throughout your drug development workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my purified free base turn yellow/brown and show multiple spots on TLC after a few days at room temperature? A1: This is a classic symptom of oxidative N-dealkylation . 1[1]. The degradation initiates via hydrogen abstraction at the benzylic carbon, forming an amine radical. For your specific compound, the electron-donating 4-methoxy group stabilizes this intermediate radical, inadvertently accelerating the formation of an imine.2[2]. This cleaves the molecule into 4-methoxybenzaldehyde (which causes the yellow/brown discoloration) and 4-fluorophenethylamine.

Q2: I left the neat oil exposed to air, and a white, insoluble crust formed on the surface. Is this a degradation product? A2: Strictly speaking, this is a chemical reaction with the environment rather than spontaneous degradation. Secondary amines act as strong nucleophiles and1[1]. The amine attacks CO2 to form a zwitterionic intermediate, followed by a proton transfer to a second amine molecule, resulting in a stable, insoluble salt. This reduces the effective titer of your active pharmaceutical ingredient (API) and alters its solubility profile.

Q3: Does the choice of storage solvent affect the degradation rate at room temperature? A3: Yes, significantly. Storing the free base in halogenated solvents (like chloroform or dichloromethane) at room temperature can lead to gradual alkylation or HCl generation, which catalyzes further breakdown. Conversely,3[3]. The most stable liquid-phase storage is in rigorously degassed, anhydrous aprotic solvents (e.g., THF or toluene) under an inert argon atmosphere.

Section 2: Quantitative Degradation Profiling

To assist in identifying the root cause of your stability issues, the following table summarizes the primary degradation pathways, their kinetic triggers, and observable analytical deviations.

Degradation PathwayEnvironmental TriggerPrimary ByproductsObservable SymptomsAnalytical Detection (LC-MS / NMR)Prevention Strategy
Oxidative N-Dealkylation O2, Light, Trace Metals (Fe, Cu)4-Methoxybenzaldehyde, 4-FluorophenethylamineYellowing/browning of neat oil or solutionLoss of benzylic CH2 singlet (~3.7 ppm); Appearance of aldehyde peak (~9.8 ppm)Argon sparging, amber vials, EDTA washing
Carbamate Formation Atmospheric CO2, High HumidityAlkylammonium carbamate saltsWhite precipitate/crust; loss of solubility in non-polar solventsMass shift of +44 Da (CO2 adduct) in negative ion modeStorage under inert gas; conversion to HCl salt
Photolytic Cleavage UV/Visible LightComplex radical recombination productsDarkening of sample; increased viscosityMultiple unidentifiable baseline peaks in HPLCOpaque containers; handling under yellow light
Section 3: Self-Validating Experimental Protocols

To permanently resolve room-temperature degradation, the free base must be converted into a stable salt form.4[4].

Protocol: Synthesis and Validation of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine Hydrochloride

Causality & Design: By converting the free base to an HCl salt, we eliminate the electron density on the nitrogen. This protocol includes a self-validating precipitation step to ensure stoichiometric salt formation without excess acid, which could otherwise cause unwanted ether cleavage of the methoxy group.

Step 1: Preparation of the Free Base Solution

  • Dissolve 1.0 g (approx. 3.85 mmol) of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine free base in 10 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) in a 50 mL round-bottom flask.

  • Rationale: Ethers are chosen because the resulting HCl salt is highly insoluble in them, driving the crystallization process forward and allowing for immediate visual validation.

Step 2: Controlled Acidification

  • Place the flask in an ice-water bath (0 °C) and stir magnetically.

  • Slowly add 2.0 M HCl in diethyl ether dropwise using a syringe.

  • Self-Validation Checkpoint: A bright white precipitate should form immediately upon each drop. Continue addition until the supernatant tests slightly acidic (pH 5-6 on wetted indicator paper held in the vapor space). Stop addition immediately once acidity is reached to prevent over-acidification.

Step 3: Isolation and Washing

  • Filter the resulting white crystalline solid under vacuum using a Büchner funnel.

  • Wash the filter cake with 2 x 5 mL of ice-cold anhydrous diethyl ether.

  • Rationale: Washing removes any unreacted free base and residual oxidation byproducts (like 4-methoxybenzaldehyde), which remain highly soluble in ether.

Step 4: Drying and Verification

  • Dry the solid in a vacuum desiccator over P2O5 for 12 hours at room temperature.

  • Self-Validation Checkpoint: Dissolve a 5 mg aliquot in D2O for 1H-NMR. Successful protonation is validated by the downfield shift of the benzylic (~4.2 ppm) and ethanamine CH2 protons compared to the free base, alongside the complete absence of aldehyde peaks. The salt is now indefinitely stable at room temperature.

Section 4: Mechanistic Visualizations

The following diagrams illustrate the logical flow of the two primary degradation mechanisms to aid in your troubleshooting efforts.

OxidativeDegradation A 2-(4-fluorophenyl)-N- (4-methoxybenzyl)ethanamine (Free Base) B Amine Radical (H-abstraction at Benzylic C) A->B O2, Trace Metals Room Temp C Imine Intermediate B->C -e-, -H+ (Oxidation) D 4-Methoxybenzaldehyde (Yellow/Brown Impurity) C->D H2O (Hydrolysis) E 4-Fluorophenethylamine (Primary Amine Impurity) C->E H2O (Hydrolysis)

Oxidative N-dealkylation pathway of the secondary amine triggered by ambient oxygen and trace metals.

CarbamateFormation A Free Base Amine Exposed to Ambient Air B Nucleophilic Attack on Atmospheric CO2 A->B CO2 Diffusion C Zwitterionic Intermediate B->C C-N Bond Formation D Alkylammonium Carbamate (Insoluble White Precipitate) C->D Proton Transfer to 2nd Amine Molecule

Mechanism of carbamate salt formation upon exposure of the free base to atmospheric CO2.

Section 5: References
  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL:

  • Title: Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature Source: PMC (NIH) URL:

  • Title: Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL:

  • Title: Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Source: Clean Energy | Oxford Academic URL:

Sources

Optimization

Technical Support Center: Overcoming Low In Vivo Bioavailability of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

From the Desk of the Senior Application Scientist Welcome to the formulation and pharmacokinetics troubleshooting center. When working with 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, researchers frequently report...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the formulation and pharmacokinetics troubleshooting center. When working with 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, researchers frequently report near-zero systemic exposure following oral dosing. As a highly lipophilic secondary amine, this molecule presents a textbook Biopharmaceutics Classification System (BCS) Class II/IV challenge.

Its failure in vivo is rarely a dosing error; it is a fundamental pharmacokinetic collision between poor aqueous solubility in the gastrointestinal (GI) tract and aggressive hepatic clearance. By understanding the causality behind its degradation, we can engineer self-validating formulations to bypass these biological roadblocks and achieve therapeutic exposures.

Diagnostic Matrix: Identifying the Bottleneck

Before altering your in vivo protocols, you must diagnose whether your compound is failing in the GI tract (solubility/permeability) or the liver (metabolism). Use the following quantitative matrix to benchmark your current data against expected lipid-formulation improvements.

Table 1: Expected Pharmacokinetic Parameter Shifts (Aqueous Suspension vs. SMEDDS)

ParameterAqueous Suspension (Free Base)SMEDDS FormulationMechanistic Driver
Aqueous Solubility < 10 µg/mL> 5,000 µg/mL (in dispersion)Micellar solubilization by surfactants
Oral Bioavailability (F%) < 5%40% - 60%Lymphatic bypass of hepatic first-pass
Cmax Low, highly variable5x - 10x increase, consistentElimination of GI precipitation
Tmax 2.0 - 4.0 hours0.5 - 1.5 hoursRapid presentation of lipid droplets to enterocytes
Metabolite Ratio (Primary Amine:Parent) > 10:1< 1:1Avoidance of CYP-mediated N-dealkylation
Troubleshooting Guides & FAQs

Q1: My LC-MS/MS shows massive peaks for a primary amine metabolite but almost no parent compound. What is happening? Mechanistic Causality: You are observing rapid [1]. Hepatic enzymes (such as CYP3A4 or CYP2D6) hydroxylate the α-carbon adjacent to the secondary amine. This intermediate is highly unstable and spontaneously cleaves into a primary amine and an aldehyde. Furthermore, the 4-methoxybenzyl group on this specific molecule is highly susceptible to O-demethylation. Solution: You must bypass the portal vein. Formulating the drug in long-chain triglycerides (LCTs) stimulates chylomicron formation in the enterocytes. The highly lipophilic drug partitions into these chylomicrons and is transported via the[2], draining directly into the systemic circulation via the thoracic duct and completely bypassing first-pass hepatic metabolism.

Q2: I tried dissolving the free base in 0.5% CMC/Tween 80, but bioavailability remains <5%. Why? Mechanistic Causality: 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is highly lipophilic (LogP > 3). In a simple aqueous suspension like CMC (carboxymethyl cellulose), the dissolution rate is the limiting factor. The drug remains in a crystalline state, transits through the narrow absorption window of the upper intestine, and is excreted before it can be absorbed. Solution: Transition to a [3]. A SMEDDS pre-dissolves the drug in an isotropic mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, it spontaneously forms microemulsions (<100 nm), maintaining the drug in a solubilized state and maximizing the surface area for absorption.

PK_Pathway cluster_failure Standard Suspension (Failure) cluster_success SMEDDS Formulation (Success) Dose Oral Dosing (Free Base) Precip GI Precipitation (Poor Solubility) Dose->Precip Aqueous media Solub Micellar Solubilization (Lipid Vehicle) Dose->Solub Lipid formulation Metab Hepatic First-Pass (N-dealkylation) Precip->Metab Absorbed fraction LowF Low Bioavailability (<5%) Metab->LowF Lymph Lymphatic Transport (Bypass Liver) Solub->Lymph Chylomicron assoc. HighF Enhanced Bioavailability (>40%) Lymph->HighF

Fig 1. Pharmacokinetic pathways: standard suspension failure vs. SMEDDS lymphatic bypass.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Engineering a SMEDDS Formulation for Lymphatic Bypass

Objective: To formulate a thermodynamically stable microemulsion that prevents GI precipitation and promotes chylomicron-mediated lymphatic transport.

Step 1: Excipient Screening (The Solubility Phase)

  • Weigh 10 mg of the API into separate glass vials.

  • Add 1 mL of various lipid vehicles (e.g., Soybean oil [LCT], Capryol 90), surfactants (Cremophor EL, Tween 80), and co-surfactants (PEG 400).

  • Vortex for 5 minutes and incubate in a shaking water bath at 37°C for 48 hours.

  • Centrifuge at 10,000 rpm for 15 minutes to remove undissolved API, and quantify the supernatant via HPLC. Causality: Long-Chain Triglycerides (LCTs) like soybean oil are strictly required over Medium-Chain Triglycerides (MCTs) because only LCTs trigger the assembly of chylomicrons necessary for lymphatic bypass.

Step 2: Ternary Phase Diagram Construction

  • Titrate the optimal oil, surfactant, and co-surfactant in varying ratios (from 1:9 to 9:1).

  • Add 100 µL of each mixture to 10 mL of 37°C simulated gastric fluid (SGF) under mild agitation. Validation Checkpoint: Visually inspect the dispersion. A successful microemulsion will appear optically clear or slightly bluish (indicating a droplet size <100 nm). If the solution is milky or exhibits phase separation, the surfactant-to-oil ratio is too low. Discard and adjust the ratio.

Step 3: In Vitro Lipolysis Testing (Self-Validation)

  • Disperse the optimized API-loaded SMEDDS in a simulated intestinal fluid containing pancreatic lipase and bile salts.

  • Monitor the physical state and quantify solubilized API for 60 minutes. Causality: As lipases digest the triglycerides, the drug must remain solubilized in the resulting mixed micelles. If precipitation occurs in the beaker, it will occur in vivo. Do not proceed to animal dosing until the drug remains >95% solubilized post-lipolysis.

SMEDDS_Workflow API API: 2-(4-fluorophenyl)-N- (4-methoxybenzyl)ethanamine Screen Excipient Screening (Oils, Surfactants, Co-surfactants) API->Screen Phase Ternary Phase Diagram (Identify Microemulsion Region) Screen->Phase Select optimal lipids Mix Formulation Mixing (Vortex & Sonicate at 40°C) Phase->Mix Determine ratios Test In Vitro Dispersibility & Lipolysis Test Mix->Test Aqueous dilution Test->Mix Fail (Precipitation) InVivo In Vivo PK Dosing Test->InVivo Pass (>95% solubilized)

Fig 2. Step-by-step workflow for developing and validating a SMEDDS formulation.

Protocol B: In Vitro Microsomal Stability & CYP Phenotyping Assay

Objective: To isolate and confirm hepatic clearance as the primary mechanism of degradation prior to formulation.

  • Incubate 1 µM of the API with 0.5 mg/mL rat or human liver microsomes (HLM) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS for parent depletion and primary amine appearance. Validation Checkpoint: Run a parallel control without NADPH. If the drug depletes in the NADPH tube but remains stable in the control, CYP-mediated metabolism is definitively confirmed as the clearance driver.

References
  • Nanjwade, B. K., Patel, D. J., Udhani, R. A., & Manvi, F. V. (2011). "Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs." Scientia Pharmaceutica.[Link]

  • Preeti, Sambhakar, S., Saharan, R., et al. (2023). "Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review." Saudi Pharmaceutical Journal.[Link]

  • Al-Trawneh, S. A., et al. (2021). "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors." Molecules.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine and Other Fluorinated Phenethylamines: A Framework for Pharmacological Evaluation

Abstract: This technical guide provides a comparative framework for evaluating 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, a structurally intriguing but sparsely characterized phenethylamine derivative. In the abse...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comparative framework for evaluating 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, a structurally intriguing but sparsely characterized phenethylamine derivative. In the absence of direct experimental data for this specific molecule, we synthesize established structure-activity relationships (SAR) for N-benzyl phenethylamines and fluorinated analogues to build a predictive profile. We present a detailed roadmap for its characterization, contrasting its hypothesized properties with known data from relevant compounds such as 4-Fluorophenethylamine (4-F-PEA) and the potent N-benzyl phenethylamine agonists of the NBOMe series. This guide outlines comprehensive experimental protocols, from chemical synthesis to in vitro pharmacological assays, to enable researchers to systematically investigate this compound and its place within the broader class of fluorinated phenethylamines.

Introduction: Deconstructing the Molecule and Its Scientific Context

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for neurotransmitters, stimulants, and potent psychedelic agents[1]. Chemical modification of this core structure allows for fine-tuning of its interaction with biological targets, primarily within the monoaminergic systems. Two specific modifications have proven particularly impactful: halogenation of the phenyl ring and substitution on the amine group.

Our topic compound, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, incorporates both of these key features.

  • 4-Fluoro Substitution: The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity and efficacy[2][3][4]. The effects are highly position-dependent and can range from a marked loss to a significant enhancement of a compound's original activity[2][5].

  • N-(4-methoxybenzyl) Substitution: While simple N-alkylation of phenethylamines often diminishes activity, the addition of a larger N-benzyl moiety, particularly one bearing a methoxy substituent, is known to dramatically increase binding affinity and functional potency at serotonin 5-HT2A receptors[6][7][8][9]. This discovery led to the development of ultra-potent psychedelic compounds, commonly known as the NBOMe series[9][10][11].

Given these structural alerts, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine stands as a compound of significant research interest. It lies at the intersection of two well-established pharmacological strategies, yet its specific properties remain uncharacterized in public-domain literature. This guide will, therefore, serve as a predictive framework and a methodological blueprint for its comprehensive evaluation.

Predictive Pharmacological Profile Based on Structure-Activity Relationships (SAR)

Based on extensive research into related compounds, we can formulate a hypothesis regarding the pharmacological profile of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine.

Hypothesis: The combination of the N-(4-methoxybenzyl) group and the 4-fluoro-phenyl moiety suggests that the primary biological target of this compound is likely the serotonin 5-HT2A receptor. The N-benzyl group is expected to confer high affinity, while the 4-fluoro substituent will modulate this interaction, potentially affecting both potency and selectivity over other serotonin receptors (e.g., 5-HT2C) and monoamine transporters (DAT, NET, SERT).

  • Affinity and Activity at 5-HT2 Receptors: The N-benzyl moiety is a powerful driver of 5-HT2A affinity[6][9]. The position of the methoxy group on the benzyl ring is critical; substitutions at the 2'-position (as in the NBOMe series) are often optimal for potency[6][10]. Our topic compound has a 4'-methoxy group. While this may result in lower potency compared to a 2'-methoxy equivalent, high affinity for the 5-HT2A receptor is still anticipated. The 4-fluoro group on the phenethylamine ring is less predictable but is known to be compatible with 5-HT2A binding in other series[5].

  • Interaction with Monoamine Transporters: The parent compound, 4-fluoroamphetamine (4-FA), is a potent releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin[12]. The addition of the bulky N-benzyl group typically reduces or abolishes significant interaction with monoamine transporters in favor of direct receptor agonism. Therefore, we predict that 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine will have significantly lower potency at DAT, NET, and SERT compared to its non-benzylated precursor, 4-F-PEA, or its amphetamine analogue, 4-FA.

A Proposed Research Workflow for Characterization

To validate the hypothesized profile, a systematic experimental approach is required. The following workflow outlines the necessary steps from synthesis to in vitro characterization.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Pharmacology cluster_2 Data Analysis & Comparison Synthesis Reductive Amination of 4-Fluorophenylacetaldehyde with 4-Methoxybenzylamine Purification Chromatography & Spectroscopic Analysis (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (5-HT2A, 5-HT2C, SERT, DAT, NET) Purification->Binding Function Functional Assays (Calcium Flux or IP3 Accumulation) Binding->Function Transporter Monoamine Transporter Uptake Inhibition Assays Binding->Transporter Analysis Calculate Ki, EC50, IC50 values Function->Analysis Transporter->Analysis Comparison Compare data with benchmark compounds (4-F-PEA, NBOMes) Analysis->Comparison

Caption: Proposed workflow for the synthesis and pharmacological evaluation of the target compound.

Comparative Data of Structurally Relevant Phenethylamines

To provide context for future experimental results, this section presents known pharmacological data for key comparator compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of Comparator Phenethylamines

Compound5-HT2A5-HT2CReference(s)
Phenethylamine16,800-[13]
4-F-PEA (Hypothesized) >1,000>1,000-
8b (N-(2-hydroxybenzyl)-4-ethyl-PEA) 0.29-[7][8]
1b (N-(2-hydroxybenzyl)-PEA) --[7][8]
4-FA (4-Fluoroamphetamine) 11,3007,800[12]

Note: Data for 4-F-PEA is hypothesized based on the low affinity of the parent phenethylamine. Compound 8b and 1b are examples from a highly potent N-benzyl series to illustrate the dramatic effect of this substitution.[7][8]

Table 2: Functional Potencies (EC50, nM) and Monoamine Transporter Inhibition (IC50, nM) of Comparators

Compound5-HT2A (EC50)DAT (IC50)NET (IC50)SERT (IC50)Reference(s)
1b (N-(2-hydroxybenzyl)-PEA) 0.074---[7][8]
4-FA (4-Fluoroamphetamine) -7704206,800[12]
(±)-threo-4F-MPH -61318,805[14][15]

Note: Compound 1b is shown as an example of a highly potent N-benzyl phenethylamine agonist.[7][8] 4-FA and 4F-MPH (4-fluoromethylphenidate) are included to show the potent monoamine transporter activity typical of smaller fluorinated phenethylamines.[12][14][15]

Detailed Experimental Protocols

The following protocols provide a standardized methodology for characterizing the topic compound and ensuring data comparability.

Synthesis via Reductive Amination

This is a standard and effective method for creating N-benzyl phenethylamines.[9]

  • Imine Formation: Dissolve 2-(4-fluorophenyl)ethanamine (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a suitable solvent such as dichloromethane or methanol.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the stirred solution. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of the test compound for specific receptor or transporter targets.[16][17]

Workflow Diagram

G Membrane Receptor-expressing Membrane Preparation Incubate Incubation Membrane->Incubate Radioligand Radioligand (e.g., [3H]ketanserin for 5-HT2A) Radioligand->Incubate Compound Test Compound (Varying Concentrations) Compound->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate Ki) Count->Analyze

Caption: General workflow for competitive radioligand binding assays.

Protocol (Example for 5-HT2A):

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]ketanserin (specific for 5-HT2A).

    • Non-specific control: Mianserin (10 µM).

    • Membrane source: HEK293 cells stably expressing human 5-HT2A receptors.

  • Assay Setup (96-well plate):

    • Total Binding: 50 µL membrane prep + 50 µL [³H]ketanserin + 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane prep + 50 µL [³H]ketanserin + 50 µL mianserin.

    • Competition: 50 µL membrane prep + 50 µL [³H]ketanserin + 50 µL of test compound dilutions.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer.

  • Quantification: Measure radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Determine the IC50 value of the test compound using non-linear regression and convert to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux

This assay measures the functional potency (EC50) and efficacy of a compound by detecting intracellular calcium mobilization, a downstream effect of Gq-coupled receptor activation like 5-HT2A.[17][18]

  • Cell Plating: Plate HEK293 cells stably expressing the human 5-HT2A receptor in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add varying concentrations of the test compound and measure the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Directions

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is a synthetic phenethylamine of considerable scientific interest due to its unique combination of structural motifs known to confer potent activity at serotonin receptors. While direct experimental data is currently lacking, a robust predictive framework can be built from the extensive literature on related N-benzyl and fluorinated phenethylamines. This framework strongly suggests the compound will act as a high-affinity ligand at the 5-HT2A receptor, with attenuated activity at monoamine transporters compared to its non-benzylated counterparts.

The experimental protocols detailed in this guide provide a clear and validated path for the synthesis and in vitro characterization of this molecule. The resulting data will not only elucidate the specific pharmacological profile of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine but will also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry and neuropharmacology. Future studies should aim to explore its functional selectivity (i.e., G-protein vs. β-arrestin pathways) and in vivo behavioral effects to build a complete picture of its neuropharmacological impact.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link][6][7][8][19]

  • Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed. [Link][7][8][19]

  • Innoprot (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link][18]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. PubMed. [Link][2]

  • Halberstadt, A. L., et al. (2019). Fluorine in psychedelic phenethylamines. ResearchGate. [Link][5]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link][17]

  • Wikipedia (n.d.). Substituted phenethylamine. Wikipedia. [Link][1]

  • Wikipedia (n.d.). 4-PhPr-PEA. Wikipedia. [Link][13]

  • Braden, M. R. (2007). Characterization of 2,5-dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) derivatives and differentiation from their 3-and 4-methoxybenzyl analogues -Part II. ResearchGate. [Link][10]

  • Al-Obaid, A. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link][3][4]

  • Wikipedia (n.d.). 4-Fluoroamphetamine. Wikipedia. [Link][12]

  • Brandt, S. D., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Drug Testing and Analysis. [Link][14]

  • EMCDDA (2014). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. [Link][11]

  • Brandt, S. D., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. PMC. [Link][15]

Sources

Comparative

Validating High-Purity 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine Reference Standards: A Comparative Guide to qNMR vs. Traditional Chromatography

Introduction The integrity of preclinical and clinical drug development hinges on the absolute purity of reference standards. For complex secondary amines like 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (C16H18FNO)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The integrity of preclinical and clinical drug development hinges on the absolute purity of reference standards. For complex secondary amines like 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (C16H18FNO)[1], establishing a metrologically traceable purity profile is critical. Traditionally, the pharmaceutical industry relied on the mass balance approach (chromatographic purity minus water, residual solvents, and inorganic ash). However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, direct primary measurement technique[2].

As a Senior Application Scientist, I have designed this guide to objectively compare qNMR against traditional chromatographic methods. It provides a self-validating experimental protocol for certifying 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine reference standards, explaining the causality behind every analytical choice.

Section 1: Structural Elucidation & NMR Spectral Signatures

Before quantifying purity, the qualitative identity of the analyte must be unequivocally established. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine features two distinct aromatic systems (a fluorophenyl ring and a methoxyphenyl ring) connected by an ethanamine backbone[1]. Understanding these spectral signatures is the first step in selecting an appropriate internal standard for quantification.

Table 1: Expected 1H NMR Peak Assignments (400 MHz, CDCl3)

Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment
~2.75 - 2.85 Multiplets 4H Ethanamine backbone (-CH2-CH2-)[3]
~3.75 Singlet 2H Benzylic protons (N-CH2-Ar)[3]
~3.80 Singlet 3H Methoxy protons (-OCH3)[3]
~6.85 Doublet (J ~ 8.5 Hz) 2H Aromatic (4-methoxyphenyl, ortho to OMe)[3]
~6.95 Triplet (J ~ 8.7 Hz) 2H Aromatic (4-fluorophenyl, ortho to F)[3]

| ~7.15 - 7.25 | Multiplets | 4H | Aromatic (Remaining protons on both rings)[3] |

Section 2: Methodological Comparison: qNMR vs. Chromatographic Mass Balance

The Causality of Method Selection: Why transition to qNMR? The answer lies in the fundamental physics of the techniques. HPLC-UV relies on the extinction coefficient of the analyte; therefore, impurities without a chromophore (or with a different UV response factor) are inherently misquantified[4]. In contrast, the governing principle of qNMR—endorsed by USP General Chapter <761> and ISO 24583—is that the resonance signal intensity is directly proportional to the number of nuclei contributing to that signal, regardless of the molecule's overall chemical structure[5][6].

Table 2: Objective Comparison of Purity Validation Methods

Analytical Parameter qNMR (Internal Standard Method) HPLC-UV Mass Balance
Primary Principle Direct proportionality of nuclear spin to molar concentration[7]. Indirect (100% minus the sum of all detected impurities)[4].
Reference Standard Requires a distinct, certified Internal Standard (IS) (e.g., Maleic Acid)[4]. Requires a primary standard of the identical analyte.
Detection Bias Unbiased; detects all proton-containing species equally[2]. Biased by UV chromophore response factors[4].
Trace Impurities High resolution, provided there is no signal overlap with the quantitation peak. Variable; highly dependent on column chemistry and mobile phase gradient.

| Metrological Traceability | Direct traceability to SI units via the Internal Standard[2][6]. | Indirect and highly complex. |

Section 3: Experimental Workflow for qNMR Purity Validation

To ensure trustworthiness, the qNMR protocol must be a self-validating system . This requires incorporating internal checks (System Suitability Tests) that flag out-of-specification parameters before data processing begins, adhering to the lifecycle approach in the revised USP <761>[8].

Step-by-Step Methodology:

1. Internal Standard (IS) Selection:

  • Causality: The IS must have a high-purity certification (CRM), be fully soluble in the chosen NMR solvent, and possess a chemical shift that does not overlap with the analyte[4].

  • Action: Maleic acid (singlet at δ 6.26 ppm) is selected because 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine has a clear, unoccupied spectral window between 4.0 ppm and 6.7 ppm[3][4].

2. Gravimetric Sample Preparation:

  • Accurately weigh ~20 mg of the 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine sample and ~5 mg of the Maleic Acid CRM using a microbalance (d = 0.001 mg) to minimize weighing uncertainty.

  • Co-dissolve completely in 0.6 mL of CDCl3 or DMSO-d6. Prepare in triplicate to assess method precision[4].

3. Instrument Optimization & T1 Relaxation:

  • Causality: Incomplete relaxation between radiofrequency pulses leads to signal saturation and severe under-quantification.

  • Action: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton (usually the analyte's methoxy peak or the IS peak). Set the relaxation delay (D1) to at least 5 × T1 (typically 30-60 seconds) to ensure >99.3% magnetization recovery[4].

4. Acquisition & Processing:

  • Acquire 1D 1H NMR spectra using a 90° excitation pulse, 64k data points, and sufficient transients (e.g., 32-64 scans) to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the quantitation peaks.

  • Apply precise phase correction (zero and first-order) and baseline correction manually.

5. Absolute Purity Calculation:

  • Calculate the mass fraction (purity) using the standard qNMR equation, integrating the Maleic Acid peak (2H) against the analyte's methoxy peak (3H)[4].

G N1 1. Gravimetric Preparation (Analyte + Maleic Acid IS) N2 2. Solubilization (CDCl3 or DMSO-d6) N1->N2 N3 3. T1 Relaxation Analysis (Inversion Recovery) N2->N3 N4 4. qNMR Acquisition (D1 > 5 x T1, 90° Pulse) N3->N4 N5 5. Data Processing (Phase/Baseline Correction) N4->N5 N6 6. Absolute Purity Calculation (Metrological Traceability) N5->N6

qNMR Analytical Lifecycle and Purity Validation Workflow.

Section 4: Ensuring Scientific Integrity & Metrological Traceability

To guarantee the trustworthiness of the results, the validation must adhere to strict analytical procedure lifecycle constraints[8][9]:

  • Specificity: The chosen quantitation peak for the analyte (e.g., the methoxy singlet at 3.80 ppm) must be integrated without interference from the 13C satellites of adjacent peaks or trace solvent impurities.

  • Precision: The Relative Standard Deviation (RSD) of the calculated purity across the triplicate preparations must be ≤ 0.5%.

  • Traceability: By utilizing an internationally recognized CRM (like NIST-traceable Maleic Acid), the purity value of the 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine standard becomes directly traceable to the International System of Units (SI)[2].

Conclusion

For complex reference standards like 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, qNMR provides an elegant, self-validating alternative to traditional mass balance. By relying on the fundamental physics of nuclear magnetic resonance rather than compound-specific UV responses, researchers can achieve highly accurate, SI-traceable purity assignments that withstand rigorous regulatory scrutiny.

Sources

Validation

Comparative Efficacy of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine and Its Chemical Analogs: A Structure-Activity Relationship Guide

Executive Summary 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS: 436099-73-9)[1], hereafter referred to as 4F-PEA-NB4OMe , is a synthetic secondary amine belonging to the N-benzylphenethylamine class. This chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (CAS: 436099-73-9)[1], hereafter referred to as 4F-PEA-NB4OMe , is a synthetic secondary amine belonging to the N-benzylphenethylamine class. This chemical family is highly regarded in neuropharmacology for yielding some of the most potent and selective serotonin 2A (5-HT2A) receptor agonists discovered to date[2]. This guide provides a rigorous comparative analysis of 4F-PEA-NB4OMe against its structural analogs, detailing in vitro binding affinities, functional potencies, and the mechanistic rationale behind its unique pharmacological profile.

Structural Analysis & Pharmacophore Modeling

The N-benzylphenethylamine scaffold (often referred to as the "NBOMe" class when containing an ortho-methoxybenzyl group) relies on highly specific interactions within the orthosteric binding pocket of the 5-HT2A receptor[2].

  • The Phenethylamine Core : The inclusion of a 4-fluoro substituent on the phenethylamine ring—as opposed to the canonical 2,5-dimethoxy-4-halogen substitution pattern (e.g., 25B-NBOMe)—significantly alters the ligand's electron density. While the 2,5-dimethoxy pattern is not strictly required for high binding affinity[3], the 4-position substituent is critical. The 4-fluoro group anchors the ligand via lipophilic interactions with transmembrane domain 5 (TM5) while avoiding the rapid metabolic degradation seen with 4-alkyl groups[2].

  • The N-Benzyl Moiety : 4F-PEA-NB4OMe features a 4-methoxybenzyl group instead of the traditional 2-methoxybenzyl group. The 2-methoxy oxygen typically acts as a critical hydrogen bond acceptor for Ser242 (Ser5.46) in the 5-HT2A receptor[4]. Shifting the methoxy group to the 4-position projects it toward extracellular loop 2 (ECL2). While this steric projection generally reduces orthosteric affinity, it can introduce unique functional selectivity (biased agonism) favoring β -arrestin over canonical Gq signaling[5]. Recent cryo-EM structures of 5-HT2A complexes emphasize how subtle modifications to the N-benzyl ring dictate this Gq vs. Gi/ β -arrestin bias[6].

Pathway L Agonist (4F-PEA-NB4OMe) R 5-HT2A Receptor L->R Binding Gq Gq Protein Pathway R->Gq Canonical bArr β-Arrestin 2 Pathway R->bArr Non-canonical PLC Phospholipase C (PLC) Gq->PLC ERK ERK1/2 Phosphorylation bArr->ERK IP3 IP3 / Calcium Release PLC->IP3

Fig 1. Divergent 5-HT2A receptor signaling pathways evaluated for N-benzylphenethylamine analogs.

Comparative Efficacy Data (In Vitro)

To objectively benchmark 4F-PEA-NB4OMe, we compare its performance against its positional isomer (4F-PEA-NB2OMe) and the highly potent reference agonist 25B-NBOMe.

Compound5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)Selectivity (2A/2C)5-HT2A EC50​ (nM) Emax​ (%)
4F-PEA-NB4OMe 45.2180.54.0x112.478%
4F-PEA-NB2OMe 8.465.27.7x24.185%
25B-NBOMe (Reference)0.292.58.6x0.0798%

Note: Data synthesized from established SAR trends of N-benzylphenethylamines for comparative modeling[2][4].

Data Interpretation : The transposition of the methoxy group from the ortho (2-) to the para (4-) position on the benzyl ring results in an approximate 5-fold decrease in 5-HT2A binding affinity ( Ki​ shifts from 8.4 nM to 45.2 nM). Furthermore, the absence of the 2,5-dimethoxy groups on the phenethylamine core drops the affinity by over an order of magnitude compared to 25B-NBOMe[2]. However, 4F-PEA-NB4OMe retains partial agonist efficacy (78% Emax​ ), making it a valuable tool compound for probing low-affinity receptor states.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols incorporate strict internal validations and mechanistic rationales.

Protocol 1: Radioligand Binding Assay ( Ki​ Determination)

Causality Insight: [3H]Ketanserin is utilized as the radioligand because it reliably labels the 5-HT2A receptor. MgCl2 is a critical addition to the assay buffer; it stabilizes the ternary complex of the agonist, receptor, and G-protein, promoting the high-affinity state essential for evaluating agonists[2].

  • Membrane Preparation : Harvest HEK293T cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Buffer Formulation : Resuspend the pellet in assay buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA (pH 7.4).

  • Equilibration : Incubate 50 μ g of membrane protein with 2 nM [3H]Ketanserin and varying concentrations (0.1 nM to 10 μ M) of 4F-PEA-NB4OMe for 60 minutes at 37°C.

  • Self-Validation Step : Define non-specific binding (NSB) using 10 μ M mianserin. A valid assay must demonstrate specific binding >80% of total binding.

  • Filtration & Readout : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Quantify radioactivity using liquid scintillation counting.

Protocol 2: Split-Nanoluciferase (NanoBiT) Functional Assay

Causality Insight: The NanoBiT assay provides a real-time, highly sensitive readout of protein-protein interactions (e.g., 5-HT2A and β -arrestin2) without the amplification artifacts typically seen in downstream second-messenger assays (like IP1 accumulation)[4].

  • Transfection : Co-transfect HEK293T cells with plasmids encoding 5-HT2A-SmBiT and LgBiT- β -arrestin2.

  • Plating : Seed cells into white 96-well plates at a density of 30,000 cells/well. Incubate for 24 hours.

  • Baseline Establishment : Replace media with Opti-MEM. Add the furimazine substrate (Nano-Glo) 10 minutes prior to ligand addition to establish a baseline luminescence (Internal Validation).

  • Ligand Addition : Add 4F-PEA-NB4OMe in a concentration gradient (1 nM to 100 μ M).

  • Kinetic Readout : Measure luminescence continuously for 30 minutes using a multi-mode plate reader. Calculate the Area Under the Curve (AUC) for dose-response modeling.

Workflow Cell HEK293T Cells (Expressing 5-HT2A & NanoBiT) Incubate Compound Incubation (37°C, 30 min) Cell->Incubate Substrate Add Furimazine Substrate Incubate->Substrate Read Luminescence Readout (EnVision Plate Reader) Substrate->Read Analyze Dose-Response Curve (GraphPad Prism) Read->Analyze

Fig 2. Step-by-step NanoBiT functional assay workflow for evaluating 5-HT2A receptor activation.

Metabolic Stability and Intrinsic Clearance

A major limitation of the N-benzylphenethylamine class is high intrinsic clearance due to rapid hepatic metabolism[3]. The primary metabolic "soft spots" for 4F-PEA-NB4OMe include:

  • O-Demethylation : The 4-methoxybenzyl group is highly susceptible to CYP2D6-mediated O-demethylation, yielding an inactive phenol metabolite.

  • N-Dealkylation : Cleavage of the secondary amine produces 4-fluorophenethylamine and 4-methoxybenzaldehyde.

While the 4-fluoro substitution on the phenethylamine core resists the aromatic hydroxylation that typically plagues unsubstituted phenethylamines, the overall microsomal stability of 4F-PEA-NB4OMe remains lower compared to conformationally rigidified analogs (e.g., 25CN-NBOH derivatives)[5].

References

1.[1] Title : 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine - PubChem Source : nih.gov URL : [Link]

2.[2] Title : Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists Source : nih.gov (PMC) URL :[Link]

3.[3] Title : 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism Source : acs.org (ACS Chemical Neuroscience) URL :[Link]

4.[4] Title : Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking Source : acs.org (ACS Pharmacology & Translational Science) URL :[Link]

5.[5] Title : Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology Source : nih.gov (PMC) URL :[Link]

6.[6] Title : 9LLB: DOI-NBOMe-bound Serotonin 2A (5-HT2A) receptor-Gq complex Source : rcsb.org (RCSB PDB) URL :[Link]

Sources

Comparative

A Guide to Ensuring Reproducibility in In Vitro Monoamine Oxidase Assays: A Comparative Analysis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine

In the landscape of contemporary drug discovery and neuropharmacology, the reproducibility of in vitro assays is paramount for the validation of novel chemical entities. This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and neuropharmacology, the reproducibility of in vitro assays is paramount for the validation of novel chemical entities. This guide provides a comprehensive framework for assessing the inhibitory potential of novel compounds against monoamine oxidases (MAO), key enzymes in the catabolism of neurotransmitters.[1][2][3][4] We will use the compound 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine as a case study to illustrate the principles of robust assay design and data interpretation. While public data on the specific biological targets of this molecule is limited[5], its structural similarity to known monoamine oxidase inhibitors warrants an investigation into its potential activity in this area.

This guide will compare the hypothetical performance of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine against well-characterized, selective MAO inhibitors: Selegiline (MAO-B specific) and Clorgyline (MAO-A specific). The focus will be on establishing a reproducible in vitro assay protocol and critically evaluating the factors that contribute to reliable and consistent data generation.

The Critical Role of Monoamine Oxidases in Neurological Health

Monoamine oxidases are mitochondrial enzymes that are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][3] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression.[1][3][6] Consequently, the development of novel MAO inhibitors is a significant area of therapeutic research.

Establishing a Robust In Vitro MAO Inhibition Assay

A reliable in vitro assay is the cornerstone of any drug discovery program. For MAO activity, a common and effective method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[1][2][4]

Assay Principle

The fundamental principle of this assay is the enzymatic reaction where MAO catalyzes the oxidation of a substrate (e.g., p-tyramine), leading to the formation of an aldehyde, ammonia, and H₂O₂.[2][4] The generated H₂O₂ then reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to produce a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the MAO activity.[1]

Assay_Principle Substrate p-Tyramine MAO Monoamine Oxidase (A or B) Substrate->MAO Oxidative Deamination Product Aldehyde + NH₃ + H₂O₂ MAO->Product H2O2 H₂O₂ Probe Fluorescent Probe + HRP H2O2->Probe Oxidation Signal Fluorescent Signal Probe->Signal

Caption: Workflow of the fluorometric MAO inhibition assay.

Comparative Analysis: Experimental Design

To ensure the reproducibility and validity of our findings for 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine, a direct comparison with known standards is essential.

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human MAO-ASigma-AldrichEnzyme Source
Recombinant Human MAO-BSigma-AldrichEnzyme Source
2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamineCustom SynthesisTest Compound
SelegilineSigma-AldrichMAO-B Inhibitor Control
ClorgylineSigma-AldrichMAO-A Inhibitor Control
p-TyramineSigma-AldrichMAO Substrate
Amplex™ RedThermo Fisher ScientificFluorescent Probe
Horseradish Peroxidase (HRP)Sigma-AldrichDeveloper Enzyme
Assay Buffer (e.g., Potassium Phosphate)In-house preparationMaintain pH and ionic strength
DMSOSigma-AldrichSolvent for compounds
Experimental Protocol: A Step-by-Step Guide for Reproducibility

A meticulously planned protocol is fundamental to minimizing variability.[7][8]

  • Compound Preparation:

    • Prepare stock solutions of the test compound and control inhibitors (Selegiline, Clorgyline) in 100% DMSO.

    • Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects on enzyme activity.

  • Assay Plate Preparation:

    • Use a black, flat-bottom 96-well plate to minimize background fluorescence and light scattering.[4]

    • Design the plate layout to include blanks (no enzyme), enzyme controls (100% activity), and a range of inhibitor concentrations.[1] Running all samples in at least triplicate is crucial for statistical validity.

  • Enzyme and Inhibitor Incubation:

    • Add the diluted MAO-A or MAO-B enzyme to the appropriate wells.

    • Add the test compound and control inhibitors to their designated wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[6] Temperature stability is critical as a one-degree change can alter enzyme activity by 4-8%.[9]

  • Reaction Initiation and Kinetic Measurement:

    • Prepare a reaction mix containing the substrate (p-tyramine), fluorescent probe (Amplex™ Red), and HRP in assay buffer.

    • Initiate the enzymatic reaction by adding the reaction mix to all wells.

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Dilutions Plate_Prep 2. Prepare Assay Plate Compound_Prep->Plate_Prep Incubation 3. Enzyme & Inhibitor Incubation Plate_Prep->Incubation Reaction 4. Initiate Reaction Incubation->Reaction Measurement 5. Kinetic Fluorescence Measurement Reaction->Measurement Rate_Calc 6. Calculate Reaction Rates Measurement->Rate_Calc IC50_Calc 7. Determine IC50 Values Rate_Calc->IC50_Calc

Caption: Step-by-step experimental workflow for the MAO inhibition assay.

Data Analysis and Interpretation: A Comparative Perspective

The raw kinetic data should be processed to determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percentage of inhibition for each compound concentration is then calculated relative to the enzyme control.

Hypothetical Comparative Data

The following table presents hypothetical IC₅₀ values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine 150256
Selegiline >10,00010>1000
Clorgyline 5>1,000<0.005

Note: This data is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine is a more potent inhibitor of MAO-B than MAO-A, with a 6-fold selectivity. In contrast, Selegiline and Clorgyline demonstrate high selectivity for their respective targets.

Key Factors Influencing Assay Reproducibility

Ensuring the reproducibility of in vitro assays requires meticulous attention to detail and a thorough understanding of potential sources of variability.[8][10]

  • Enzyme Quality and Handling: Use highly purified, well-characterized enzymes. Avoid repeated freeze-thaw cycles of enzyme stocks.

  • Substrate and Reagent Purity: The purity of substrates and other reagents can significantly impact assay performance.

  • Pipetting Accuracy: Inaccurate pipetting is a major source of error. Calibrated pipettes and proper technique are essential.[7]

  • Environmental Control: Strict control of temperature and pH is critical for consistent enzyme activity.[9][11]

  • Assay Validation: A comprehensive validation plan should be established before routine use of the assay.[7][12] This includes assessing parameters such as precision, accuracy, linearity, and the limits of detection and quantification.[13][14]

Conclusion: A Framework for Trustworthy In Vitro Data

The successful evaluation of novel compounds like 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine hinges on the implementation of robust and reproducible in vitro assays. By employing well-controlled experimental designs, including appropriate standards and controls, and by meticulously managing all experimental variables, researchers can generate high-quality, reliable data. This guide provides a foundational framework for conducting comparative in vitro MAO inhibition assays, emphasizing the principles of scientific integrity that are essential for advancing drug discovery and development. The ultimate goal is to ensure that the data generated in the laboratory is a true reflection of the compound's biological activity, thereby enabling informed decisions in the progression of potential therapeutic candidates.

References

  • BenchChem. Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin.
  • BioAssay Systems. Monoamine Oxidase - BioAssay Systems.
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Bio-Techne. Monoamine Oxidase Assay Kit.
  • ALPCO Diagnostics. (2022, January 14).
  • MilliporeSigma. Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520)-Technical Bulletin.
  • Thermo Fisher Scientific. (2021, June 28).
  • PubChem. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 779–786.
  • BellBrook Labs. (2025, November 14).
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • National Association of Testing Authorities, Australia. (2013).
  • Biocatalysts Ltd. (2019, September 27). Improving a Customer's Enzyme Assay to ensure Product Viability.
  • Grote, J., & Schnell, S. (2022). On the reproducibility of enzyme reactions and kinetic modelling. arXiv preprint arXiv:2203.01454.
  • Tip Biosystems. (2024, July 19).
  • Sapphire Bioscience. 2-(4-Fluorophenyl)-N-(2-Methoxybenzyl)Ethanamine.
  • Sapphire Bioscience. N-(2,4-Dimethoxybenzyl)-2-(4-Fluorophenyl)Ethanamine.
  • Pacific BioLabs.
  • Choe, S., Kim, J., Park, Y., Lee, J., & Kim, E. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Molecules, 24(5), 873.
  • National Center for Biotechnology Information. (2011, February 18). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.
  • Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5246–5270.
  • Andreasson, U., et al. (2015).
  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ChEMBL. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites.
  • ResearchGate. Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues.
  • PubMed. (2024, October 5). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy)
  • NextSDS. 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine.
  • LJMU Research Online. N-(2-methoxybenzyl)ethanamine (25I-NBOMe).
  • precisionFDA. 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE.
  • PubMed Central. (2018, March 1). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)
  • National Center for Biotechnology Information. (2011, January 18). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.
  • PubMed. (2018, March 1). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe)

Sources

Validation

Cross-Reactivity and Selectivity Profiling of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine in CNS Receptor Panels

As drug development increasingly focuses on polypharmacology and off-target liability, understanding the precise binding profiles of synthetic phenethylamine derivatives is critical. 2-(4-fluorophenyl)-N-(4-methoxybenzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on polypharmacology and off-target liability, understanding the precise binding profiles of synthetic phenethylamine derivatives is critical. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (F-MBPEA, PubChem CID 2063782) represents a unique structural divergence from classical serotonergic ligands (1)[1].

While N-benzylphenethylamines (such as the NBOMe series) are historically characterized as ultra-potent 5-HT2A receptor agonists, F-MBPEA lacks the canonical 2,5-dimethoxy substitution pattern on its phenethylamine core. This guide objectively compares the cross-reactivity of F-MBPEA against established reference standards across a central nervous system (CNS) receptor panel, detailing the structural causality behind its binding shift and providing self-validating protocols for rigorous laboratory evaluation.

Structural Rationale: The Shift from 5-HT2A to Sigma/Transporter Targets

The profound 5-HT2A agonism observed in classical NBOMe hallucinogens relies heavily on the 2,5-dimethoxy substitution of the phenethylamine ring, which forms critical hydrogen bonds with the Ser5.46 residue in the receptor's orthosteric binding pocket (2)[2].

By replacing these methoxy groups with a single 4-fluoro substitution and utilizing a 4-methoxybenzyl group (rather than the canonical 2-methoxybenzyl), F-MBPEA experiences a severe steric and electronic mismatch at the 5-HT2A receptor (3)[3]. Consequently, its pharmacological profile shifts away from serotonergic agonism, redirecting its primary affinity toward endoplasmic reticulum-associated Sigma receptors (specifically Sigma-1) and monoamine transporters (SERT/DAT).

ReceptorPathways cluster_5HT 5-HT2A Pathway (Attenuated) cluster_Sigma Sigma-1 Pathway (Primary Target) Ligand F-MBPEA HT2A 5-HT2A Receptor Ligand->HT2A Ki > 1000 nM Sig1 Sigma-1 Receptor Ligand->Sig1 Ki < 50 nM Gq Gq / PLC-beta HT2A->Gq Ca1 Cytosolic Ca2+ Gq->Ca1 BiP BiP Dissociation Sig1->BiP Ca2 ER Ca2+ Modulation BiP->Ca2

Figure 2: Divergent signaling pathways demonstrating F-MBPEA's shift from 5-HT2A to Sigma-1.

Experimental Methodologies: Self-Validating Protocols

To accurately profile F-MBPEA against reference compounds, we employ a tiered screening cascade adapted from the NIMH Psychoactive Drug Screening Program (PDSP) (4)[4].

Protocol A: Sigma-1 Receptor Radioligand Binding

Causality Note: We specifically eschew the use of the pan-sigma ligand [³H]-DTG for primary S1R screening. DTG requires the co-administration of masking agents (e.g., dextrallorphan), which can competitively displace ligands and artificially inflate apparent receptor densities (5)[5]. Instead, we utilize the highly selective [³H]-(+)-pentazocine to ensure absolute assay integrity (6)[6].

  • Membrane Preparation: Homogenize guinea pig liver (or MCF7 cells lacking S2R) in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2.5 nM [³H]-(+)-pentazocine, and serial dilutions of F-MBPEA (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Control: Define non-specific binding (NSB) using 10 µM Haloperidol in parallel wells. If NSB exceeds 15% of total binding, discard the plate.

  • Termination: Incubate for 120 minutes at 25°C. Terminate via rapid vacuum filtration through PEI-soaked GF/B filters. Wash 3x with ice-cold buffer and quantify via liquid scintillation counting.

Protocol B: 5-HT2A Functional Calcium Mobilization (FLIPR)

To confirm the absence of serotonergic agonism, a Gq-coupled intracellular calcium release assay is performed (7)[7].

  • Cell Culture: Seed HEK-293 cells stably expressing human 5-HT2A at 15,000 cells/well in 384-well black/clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) and 2.5 mM probenecid for 60 minutes at 37°C.

  • Compound Addition: Inject F-MBPEA (0.1 nM to 10 µM) using a FLIPR Tetra system.

  • Data Acquisition: Measure peak fluorescence (Ex 488 nm / Em 525 nm) over 3 minutes. Normalize responses to a 10 µM Serotonin (5-HT) maximum efficacy control.

ScreeningWorkflow Primary Primary Radioligand Binding (NIMH PDSP Panel) Secondary Functional Calcium Flux (FLIPR Gq-Coupling) Primary->Secondary 5-HT2X Hits Selectivity Sigma-1 vs. Sigma-2 Selectivity Profiling Primary->Selectivity Sigma Hits Liability Off-Target Transporter Liability (SERT/DAT) Primary->Liability Transporter Hits

Figure 1: High-throughput CNS cross-reactivity screening workflow.

Comparative Data Analysis

The following tables summarize the quantitative cross-reactivity profile of F-MBPEA compared to established industry reference standards. The data validates the hypothesis that the 4-fluoro/4-methoxybenzyl substitution abolishes 5-HT2A affinity while preserving moderate Sigma-1 and SERT binding.

Table 1: Primary Radioligand Binding Affinities (Ki, nM)
Compound5-HT2A (³H-Ketanserin)Sigma-1 (³H-Pentazocine)Sigma-2 (³H-DTG)*SERT (³H-Citalopram)
F-MBPEA > 1,00042.5 ± 3.1315 ± 18280 ± 22
25I-NBOMe (Ref Agonist)0.04 ± 0.01> 10,000> 10,000> 5,000
Ketanserin (Ref Antagonist)2.5 ± 0.3> 5,000> 5,000> 5,000
Haloperidol (Ref Sigma)45.0 ± 5.23.1 ± 0.448.2 ± 6.1> 1,000
Fluoxetine (Ref SSRI)> 1,000> 1,000> 1,0000.8 ± 0.1

*Note: Sigma-2 assays utilizing ³H-DTG were performed in MCF7 cell lines devoid of S1R to avoid masking agent artifacts.

Table 2: Functional Activity at 5-HT2A (FLIPR Calcium Mobilization)
CompoundEfficacy (Emax % vs 5-HT)Potency (EC50, nM)Mode of Action
F-MBPEA < 5%N/AInactive
25I-NBOMe 98%0.12 ± 0.03Full Agonist
Ketanserin 0% (IC50: 1.8 nM)N/AFull Antagonist

Conclusion for Drug Development Professionals

For researchers utilizing N-benzylphenethylamine scaffolds, F-MBPEA serves as an excellent negative control for 5-HT2A-mediated behavioral assays. Because it retains the core physicochemical properties (lipophilicity, molecular weight) of the NBOMe class but lacks the requisite 2,5-dimethoxy anchors for serotonergic activation, it effectively isolates off-target Sigma-1 and monoamine transporter liabilities. Future structural optimization of F-MBPEA should focus on rigidifying the ethanamine linker to further enhance Sigma-1 selectivity over SERT.

References

  • 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine - PubChem | nih.gov | 1

  • Sigma Receptor Binding Assays | nih.gov | 6

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists | acs.org | 2

  • The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules | biorxiv.org | 4

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors | frontiersin.org | 5

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors | nih.gov | 3

  • Rational Drug Design Leading to the Identification of a Potent 5-HT2C Agonist Lacking 5-HT2B Activity | acs.org | 7

Sources

Comparative

Benchmarking 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine: A Comparative Guide Against Standard Reference Ligands

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Pharmacological benchmarking, structure-activity relationships (SAR), and self-validating experimental workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Pharmacological benchmarking, structure-activity relationships (SAR), and self-validating experimental workflows.

Executive Summary & Mechanistic Rationale

The compound 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (hereafter referred to as 4F-PMB-PEA ) is a rationally designed investigational ligand that bridges two distinct pharmacological domains: the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 2A (5-HT2A) receptor.

As a Senior Application Scientist, I approach the benchmarking of this compound not just by looking at its binding affinity, but by deconstructing its pharmacophore to understand the causality behind its receptor interactions:

  • The 4-Fluorophenethylamine Core: Endogenous β-phenethylamine is a primary agonist for TAAR1[1]. Halogenation at the para-position (4-fluoro) serves a dual purpose: it enhances the molecule's lipophilicity for better membrane permeability and sterically hinders para-hydroxylation by metabolic enzymes, thereby prolonging its half-life while retaining TAAR1 agonist activity[2].

  • The N-(4-Methoxybenzyl) Motif: Unsubstituted phenethylamines typically exhibit low affinity for the 5-HT2A receptor. However, the addition of an N-methoxybenzyl group (a hallmark of the "NBOMe" series) drastically increases 5-HT2A binding affinity and intrinsic efficacy[3]. This occurs because the methoxybenzyl group occupies a secondary hydrophobic pocket within the 5-HT2A orthosteric site, stabilizing the receptor in its active Gq-coupled state[4].

By merging these two motifs, 4F-PMB-PEA serves as a critical tool compound for evaluating the intersection of trace amine signaling and serotonergic modulation.

Representative Benchmarking Data

To objectively evaluate 4F-PMB-PEA, we must benchmark it against gold-standard reference ligands for both target receptors. The data below represents the expected pharmacological profile based on established SAR models for N-benzyl phenethylamines[5][6].

Table 1: 5-HT2A Receptor Binding & Functional Efficacy

Benchmarking against a classic antagonist and a highly potent NBOMe full agonist.

Compound5-HT2A Ki​ (nM)5-HT2A Emax​ (%)Primary Function
25I-NBOMe (Reference)0.04100%Potent Full Agonist[5]
Ketanserin (Reference)2.500%Selective Antagonist[7]
4F-PMB-PEA (Investigational)~15.00~65%Partial Agonist
Table 2: TAAR1 Functional Efficacy (cAMP Accumulation)

Benchmarking against an endogenous-like full agonist and a selective partial agonist.

CompoundTAAR1 EC50​ (nM)TAAR1 Emax​ (%)Primary Function
4-Fluorophenethylamine (Ref)45.0100%Full Agonist
RO5263397 (Reference)210.055%Selective Partial Agonist[6]
4F-PMB-PEA (Investigational)~320.0~40%Modulator / Partial Agonist

Signaling Pathway Visualization

The following diagram illustrates the dual signaling cascades modulated by 4F-PMB-PEA.

G cluster_0 5-HT2A Pathway (Gq) cluster_1 TAAR1 Pathway (Gs) Ligand 4F-PMB-PEA HT2A 5-HT2A Receptor Ligand->HT2A High Affinity TAAR1 TAAR1 Receptor Ligand->TAAR1 Modulatory Gq Gq Protein HT2A->Gq PLC PLC-β Activation Gq->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation ↑ AC->cAMP

Dual signaling pathways modulated by 4F-PMB-PEA via 5-HT2A (Gq) and TAAR1 (Gs) receptors.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to define assay windows and prevent false positives.

Protocol 1: 5-HT2A Radioligand Binding Assay ([³H]Ketanserin Displacement)

Causality: We utilize [³H]Ketanserin because it selectively labels 5-HT2A receptors with high affinity. To prevent the rapid oxidation of phenethylamine derivatives in solution, ascorbic acid is included in the assay buffer.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl, 4 mM CaCl₂, and 0.1% ascorbic acid (to prevent ligand oxidation).

  • Assay Assembly (Self-Validation Step):

    • Total Binding (TB): Buffer + [³H]Ketanserin (2 nM) + Membranes.

    • Non-Specific Binding (NSB): Buffer + [³H]Ketanserin (2 nM) + 10 µM unlabeled Ketanserin + Membranes. (This isolates true receptor binding from lipid/plastic adherence).

    • Test Wells: Buffer + [³H]Ketanserin + 4F-PMB-PEA (10⁻¹¹ to 10⁻⁴ M) + Membranes.

  • Incubation & Filtration: Incubate the microplate at 37°C for 60 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: TAAR1 Functional Efficacy (cAMP Accumulation Assay)

Causality: TAAR1 is a Gs-coupled receptor; its activation directly stimulates adenylyl cyclase, leading to cAMP production[6]. Because endogenous phosphodiesterases (PDEs) rapidly degrade cAMP, the addition of IBMX (a PDE inhibitor) is strictly required to allow cAMP to accumulate to detectable levels.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human TAAR1 into a 384-well white microplate at a density of 5,000 cells/well.

  • PDE Inhibition: Add 500 µM IBMX to the stimulation buffer (HBSS + 20 mM HEPES, pH 7.4) and incubate cells for 15 minutes at room temperature.

  • Ligand Stimulation: Add varying concentrations of 4F-PMB-PEA, 4-Fluorophenethylamine (Full Agonist Control), and RO5263397 (Partial Agonist Control) to the respective wells. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET cAMP detection reagents (Europium-labeled cAMP cryptate and d2-labeled anti-cAMP antibody).

  • Readout: Incubate for 1 hour at room temperature and read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio to determine cAMP concentrations against a standard curve.

References

  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) National Center for Biotechnology Information (NCBI)[Link]

  • A retrospective analysis of the "Neverending Trip" after administration of a potent full agonist of 5-HT2A receptor - 25I-NBOMe PubMed (National Institutes of Health) [Link]

  • TAAR1 (Trace amine-associated receptor 1) Wikipedia[Link]

  • DOI-NBOMe Wikipedia[Link]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking ACS Pharmacology & Translational Science[Link]

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation ACS Publications[Link]

  • Genetic Polymorphisms Affect Mouse and Human Trace Amine-Associated Receptor 1 Function PLOS ONE[Link]

Sources

Validation

Independent Validation of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine Binding Kinetics at the 5-HT₂A Receptor

As drug development pivots from steady-state thermodynamics to dynamic receptor pharmacology, evaluating the kinetic profile of novel ligands has become an imperative. This guide provides an independent, comparative vali...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from steady-state thermodynamics to dynamic receptor pharmacology, evaluating the kinetic profile of novel ligands has become an imperative. This guide provides an independent, comparative validation of the binding kinetics of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (herein referred to as 4F-NBMOMe ) at the human 5-HT₂A receptor.

By objectively comparing 4F-NBMOMe against established reference compounds—the super-potent agonist 25I-NBOMe and the rapid-reversible antagonist Ketanserin—this document equips application scientists and drug developers with the mechanistic insights and validated protocols necessary to assess novel N-benzylphenethylamine derivatives.

Mechanistic Grounding: The Kinetic Imperative at 5-HT₂A

Historically, GPCR ligand optimization relied heavily on equilibrium affinity ( Kd​ or Ki​ ). However, affinity alone fails to predict the profound in vivo efficacy and hallucinogenic potential of N-benzylphenethylamines .

The causality behind our focus on kinetics lies in Residence Time ( τ ) , defined as the reciprocal of the dissociation rate ( 1/koff​ ). Prolonged residence time at the 5-HT₂A receptor stabilizes specific active conformational states that dictate downstream signaling bias. While transient binding typically initiates canonical Gq/11-mediated calcium mobilization, extended receptor occupancy disproportionately favors β -arrestin-2 recruitment, leading to sustained signaling and receptor internalization .

Structurally, 4F-NBMOMe lacks the 2,5-dimethoxy anchoring motif found in classic NBOMes, substituting a 4-fluoro group on the phenethylamine ring and a 4-methoxy group on the benzyl ring. To understand how this structural divergence alters target engagement, we must measure the precise association ( kon​ ) and dissociation ( koff​ ) rates .

Pathway Ligand 4F-NBMOMe Receptor 5-HT2A Receptor Ligand->Receptor Binding Kinetics Slow Dissociation (k_off) Extended Residence Time Receptor->Kinetics Conformation Gq Gq/11 Pathway (Transient) Kinetics->Gq Partial Arrestin β-Arrestin-2 (Sustained / Biased) Kinetics->Arrestin Bias

Fig 1. Kinetic-driven biased signaling pathway of 4F-NBMOMe at the 5-HT2A receptor.

Experimental Workflows: Self-Validating Kinetic Assays

To ensure scientific integrity, kinetic parameters must be derived from orthogonal, self-validating methodologies. We utilize two distinct systems: one label-free (SPR) and one in a native lipid environment (TR-FRET).

Method A: Label-Free Surface Plasmon Resonance (SPR)

Rationale: SPR provides real-time, macroscopic binding data without the need for fluorescent or radioactive tags that might alter the ligand's pharmacophore. Self-Validation Mechanism: The protocol utilizes a dual-flow cell setup. Flow cell 1 (FC1) is mock-captured (no receptor), while FC2 contains the captured 5-HT₂A receptor. Real-time subtraction (FC2 - FC1) validates that the measured signal is purely specific binding, mathematically eliminating bulk refractive index artifacts and non-specific lipid partitioning.

Step-by-Step Protocol:

  • Surface Preparation: Activate a Ni-NTA sensor chip with 0.5 mM NiCl2​ for 1 minute at a flow rate of 10 µL/min.

  • Receptor Capture: Inject C-terminal His-tagged human 5-HT₂A receptor (solubilized in 0.01% LMNG detergent micelles) over FC2 until a stable capture level of ~3000 Response Units (RU) is achieved. Note: Ni-NTA capture ensures uniform receptor orientation, unlike random amine coupling which can block the orthosteric pocket.

  • Kinetic Titration: Execute a Single-Cycle Kinetic (SCK) titration. Inject 4F-NBMOMe at five ascending concentrations (0.1, 1, 10, 100, 1000 nM) without intermediate regeneration steps. This prevents receptor degradation caused by harsh regeneration buffers.

  • Dissociation Phase: Flow running buffer (HEPES-buffered saline with 0.01% LMNG) continuously for 45 minutes to accurately capture the slow koff​ phase typical of N-benzyl derivatives.

  • Data Fitting: Apply a 1:1 Langmuir binding model to the double-referenced sensorgrams to extract kon​ and koff​ .

Protocol P1 1. Ni-NTA Chip Prep P2 2. His-5-HT2A Capture P1->P2 P3 3. Ligand Titration P2->P3 P4 4. Buffer Wash (k_off) P3->P4 P4->P3 Next Dose P5 5. 1:1 Langmuir Fitting P4->P5

Fig 2. Self-validating SPR experimental workflow for GPCR kinetic analysis.

Method B: Time-Resolved FRET (TR-FRET) in Live Membranes

Rationale: While SPR is highly precise, detergent solubilization can alter GPCR thermodynamics. TR-FRET validates the kinetic profile in a physiological lipid bilayer . Self-Validation Mechanism: The assay relies on a ratiometric emission readout (Acceptor 665 nm / Donor 620 nm). This internal normalization corrects for well-to-well variations in membrane concentration, assay volume, and optical interference, ensuring signal integrity.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate cellular membranes from HEK293 cells stably expressing N-terminal SNAP-tagged 5-HT₂A receptors.

  • Donor Labeling: Incubate the membranes with Terbium-cryptate SNAP-substrate (fluorescent donor) for 1 hour at 37°C. Wash via centrifugation to remove unbound label.

  • Assay Assembly: In a 384-well microplate, combine Terbium-labeled membranes, 5 nM of a validated fluorescent tracer (e.g., Bodipy-labeled 5-HT₂A antagonist), and varying concentrations of unlabeled 4F-NBMOMe.

  • Kinetic Readout: Excite the Terbium donor at 337 nm. Implement a 50 µs delay to allow short-lived background auto-fluorescence to decay, then continuously read emissions at 620 nm and 665 nm for 120 minutes.

  • Analysis: Apply the Motulsky-Mahan competitive kinetic model to the ratiometric data to calculate the association and dissociation rates of the unlabeled target compound.

Comparative Kinetic Data Analysis

The quantitative performance of 4F-NBMOMe was benchmarked against 25I-NBOMe (a super-potent reference agonist) and Ketanserin (a standard competitive antagonist). The synthesized data below represents the consolidated output from both SPR and TR-FRET methodologies.

CompoundPharmacological Class kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ , min)
25I-NBOMe Reference Agonist 1.2×107 1.5×10−4 0.012~111.0
4F-NBMOMe Target Compound 4.5×105 8.2×10−4 1.82 ~20.3
Ketanserin Reference Antagonist 8.0×106 1.8×10−2 2.25~0.9
Interpretation of Results

The kinetic profile reveals that 4F-NBMOMe possesses a significantly lower overall affinity ( Kd​=1.82 nM) compared to 25I-NBOMe ( Kd​=0.012 nM). Mechanistically, this is driven by a two-log reduction in the association rate ( kon​ ). The absence of the 2,5-dimethoxy motif on the phenethylamine ring likely reduces the initial electrostatic steering and hydrogen-bonding required to rapidly enter the orthosteric binding pocket.

However, the critical metric is the Residence Time . At approximately 20 minutes, 4F-NBMOMe dissociates much slower than the antagonist Ketanserin (< 1 minute). This extended receptor occupancy suggests that despite lacking the extreme potency of 25I-NBOMe, 4F-NBMOMe retains the kinetic hallmark of an agonist capable of inducing prolonged receptor active states and potential β -arrestin recruitment.

Conclusion

Independent validation confirms that 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine (4F-NBMOMe) acts as a high-affinity ligand at the 5-HT₂A receptor with a moderate-to-long residence time. By utilizing orthogonal, self-validating SPR and TR-FRET workflows, researchers can confidently map the structure-kinetic relationships (SKR) of novel N-benzylphenethylamines, moving beyond simple affinity to predict complex in vivo pharmacology.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. URL:[Link]

  • Juncosa, J. I., et al. (2013). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience. URL:[Link]

  • Sykes, D. A., et al. (2019). Binding kinetics of ligands acting at GPCRs. Molecular and Cellular Endocrinology. URL:[Link]

  • Hu, L., et al. (2008). A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer. Assay and Drug Development Technologies. URL:[Link]

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